Product packaging for Dihydropyrocurzerenone(Cat. No.:CAS No. 20013-75-6)

Dihydropyrocurzerenone

Número de catálogo: B192218
Número CAS: 20013-75-6
Peso molecular: 212.29 g/mol
Clave InChI: JSWOSPDHAFLJHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pyrocurzerenone (CAS 20013-75-6) is a bioactive sesquiterpenoid compound naturally found in medicinal plants such as Curcuma zedoaria (Zedoary) and Chloranthus serratus . It is characterized as a furosesquiterpenoid with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This compound is of significant interest in oncological research, particularly for investigating mechanisms against cancer metastasis. Studies demonstrate that Pyrocurzerenone effectively suppresses the migration and invasion capabilities of human oral cancer cell lines (SCC-9, SCC-1, and SAS) without exhibiting cytotoxic effects at effective concentrations . The underlying mechanism involves the inhibition of the ERK1/2 signaling pathway phosphorylation and a reduction in the expression level of cathepsin S, both of which are critical proteins involved in cell motility and cancer spread . Related research on similar compounds also indicates potential involvement in inducing mitochondrial-mediated apoptosis and blocking the NF-κB signaling pathway, suggesting a multi-faceted approach to combating cancer cells . As a naturally derived small molecule, Pyrocurzerenone serves as a valuable pharmacological tool for probing metastatic pathways and developing novel therapeutic strategies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B192218 Dihydropyrocurzerenone CAS No. 20013-75-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWOSPDHAFLJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249090
Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrocurzerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20013-75-6
Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20013-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrocurzerenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQZ9QA2L5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrocurzerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76.5 - 77.5 °C
Record name Pyrocurzerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Dihydropyrocurzerenone: Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydropyrocurzerenone is a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. As a derivative of pyrocurzerenone, its natural occurrence is intrinsically linked to the sources of its parent compound. This technical guide provides a comprehensive overview of the primary natural source of pyrocurzerenone, detailed protocols for its isolation, and discusses the potential biological activities and associated signaling pathways. Due to a lack of specific data on this compound, this guide focuses on the isolation of pyrocurzerenone, which can serve as a precursor for the synthesis of its dihydrogenated form.

Natural Sources and Quantitative Data

Pyrocurzerenone has been successfully isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family. This plant, commonly known as "pink and blue ginger" or "black turmeric," is a rich source of various sesquiterpenoids. The yield of pyrocurzerenone from this natural source has been quantified, providing a benchmark for extraction and purification efforts.

CompoundNatural SourcePlant PartExtraction MethodYield
PyrocurzerenoneCurcuma aeruginosa Roxb.Dried RhizomesMethanol (B129727) Extraction followed by Column Chromatography12 mg from 1.0 kg

Experimental Protocols: Isolation of Pyrocurzerenone

The following is a detailed methodology for the isolation of pyrocurzerenone from the dried rhizomes of Curcuma aeruginosa.

1. Extraction

  • Plant Material Preparation: 1.0 kg of dried rhizomes of Curcuma aeruginosa are powdered.

  • Maceration: The powdered rhizomes are extracted with methanol at room temperature. The extraction is repeated to ensure exhaustive recovery of secondary metabolites.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic purification process.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (70-230 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc). The polarity is gradually increased to separate the components based on their affinity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Secondary Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of n-hexane and dichloromethane (B109758) (CH2Cl2), followed by CH2Cl2 and methanol (MeOH).

    • Procedure: A fraction rich in pyrocurzerenone from the initial chromatography is further purified. For example, a 10 g fraction can be eluted with n-hexane/CH2Cl2 (50:1) and then n-hexane/EtOAc (20:1) to yield several subfractions.

  • Tertiary Fractionation (YMC Gel Column Chromatography):

    • Stationary Phase: YMC*GEL (ODS-A, 12 nm S-150 mm).

    • Mobile Phase: A mixture of acetone (B3395972) and water (e.g., 3:1) or methanol and water (e.g., 4:1).

    • Procedure: Subfractions containing pyrocurzerenone are further purified on a reverse-phase column to separate compounds with close polarities.

  • Final Purification (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: n-hexane/CH2Cl2 (50:1).

    • Procedure: A final purification of the pyrocurzerenone-containing fraction (e.g., 90 mg) is performed to yield the pure compound.

3. Structure Elucidation

The structure of the isolated pyrocurzerenone is confirmed using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are recorded to determine the chemical structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

Visualizations

Isolation Workflow

Isolation_Workflow start Powdered Rhizomes of Curcuma aeruginosa extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (n-hexane/EtOAc) crude_extract->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions silica_gel_2 Silica Gel Column Chromatography (n-hexane/CH2Cl2 then n-hexane/EtOAc) fractions->silica_gel_2 subfractions Sub-fractions silica_gel_2->subfractions ymc_gel YMC Gel Column Chromatography (acetone/H2O or MeOH/H2O) subfractions->ymc_gel purified_fraction Purified Fraction ymc_gel->purified_fraction final_purification Silica Gel Column Chromatography (n-hexane/CH2Cl2) purified_fraction->final_purification pure_compound Pure Pyrocurzerenone final_purification->pure_compound

Caption: Workflow for the isolation of pyrocurzerenone.

Potential Signaling Pathway

While the specific signaling pathway modulated by pyrocurzerenone has not been elucidated, many sesquiterpenoids from the Curcuma genus are known to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1][2][3] The following diagram illustrates this potential mechanism of action.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination and Degradation of IκB Pyrocurzerenone Pyrocurzerenone (Proposed) Pyrocurzerenone->IKK_complex Inhibition? DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Pro_inflammatory_genes Transcription

References

Dihydropyrocurzerenone: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrocurzerenone is a naturally occurring furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa. Its discovery is part of the broader scientific interest in the chemical constituents of Commiphora species, which are known for their rich history in traditional medicine and perfumery. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its isolation and structural elucidation. Due to the limited publicly available data, this guide also highlights the gaps in our knowledge regarding its synthesis and biological activities, presenting opportunities for future research.

Discovery and Natural Occurrence

This compound was first reported in the scientific literature in a 2002 study by Dekebo, Dagne, and Sterner, published in the journal Fitoterapia.[1] The compound was isolated from the resin of Commiphora sphaerocarpa, a plant species belonging to the Burseraceae family. This family of plants is well-known for producing fragrant resins, such as myrrh and frankincense, which are complex mixtures of terpenoids and other secondary metabolites.

The 2002 study focused on the chemical investigation of furanosesquiterpenes from C. sphaerocarpa and its related species, which are sometimes considered adulterants of true myrrh.[1] The identification of this compound was achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Structural Elucidation

Experimental Protocols

Isolation of this compound

Detailed experimental protocols for the isolation of this compound from Commiphora sphaerocarpa resin are not available in the readily accessible literature. However, a general workflow for the isolation of sesquiterpenoids from plant resins can be inferred based on common phytochemical practices.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis resin Commiphora sphaerocarpa Resin extraction Solvent Extraction (e.g., Hexane, Dichloromethane) resin->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions of Varying Polarity column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, GC-MS) pure_compound->analysis

Figure 1: A generalized workflow for the isolation of this compound.

Synthesis

As of the latest available information, there are no published reports on the total synthesis of this compound. The chemical synthesis of furanosesquiterpenes can be a complex undertaking due to the challenges associated with constructing the medium-sized carbocyclic ring and controlling the stereochemistry. The development of a synthetic route to this compound would be a valuable contribution to the field of organic chemistry, enabling further biological studies and providing a scalable source of the compound.

Biological Activity and Potential Applications

There is currently a lack of specific data on the biological activity and potential pharmacological applications of this compound. However, many furanosesquiterpenes isolated from Commiphora species have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The structural relationship of this compound to other bioactive sesquiterpenoids suggests that it may also possess interesting pharmacological properties that warrant investigation.

G cluster_discovery Discovery Phase cluster_development Further Research (Hypothetical) isolation Isolation from Commiphora sphaerocarpa elucidation Structural Elucidation (NMR, GC-MS) isolation->elucidation synthesis Total Synthesis elucidation->synthesis bioactivity Biological Screening (e.g., Anti-inflammatory, Anticancer) synthesis->bioactivity sar Structure-Activity Relationship Studies bioactivity->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2: Logical flow from discovery to potential drug development for this compound.

Quantitative Data

Due to the absence of detailed publications focusing on the quantification of this compound, no quantitative data regarding its yield from the natural source, or its physicochemical properties, are available in the public domain.

Future Perspectives

The discovery of this compound has added to the growing family of furanosesquiterpenes from the genus Commiphora. However, significant research is still required to fully understand this molecule. The key areas for future investigation include:

  • Total Synthesis: The development of a robust and efficient total synthesis would provide access to larger quantities of this compound for comprehensive biological evaluation.

  • Biological Screening: A thorough investigation of its biological activities is warranted to explore its potential as a therapeutic agent.

  • Pharmacological Studies: Should any significant biological activity be identified, further studies to elucidate its mechanism of action would be crucial.

  • Quantitative Analysis: Development of analytical methods to quantify the content of this compound in various Commiphora resins would be valuable for quality control and standardization of natural extracts.

Conclusion

This compound is a furanosesquiterpene whose discovery has been documented, but whose properties remain largely unexplored. This technical guide has summarized the available information on its history and discovery, while also highlighting the significant gaps in our current knowledge. For researchers in natural product chemistry, medicinal chemistry, and drug discovery, this compound represents an intriguing molecule with untapped potential, inviting further scientific exploration.

References

Dihydropyrocurzerenone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current scientific understanding of Dihydropyrocurzerenone, a furanosesquiterpene of interest to researchers in natural product chemistry and drug development. This document collates available data on its chemical properties, natural sources, and the methodologies for its isolation and characterization.

Physicochemical Properties

This compound is a sesquiterpenoid compound. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 59462-26-9[1]
Molecular Formula C₁₅H₁₈O[2]
Molecular Weight 214.30 g/mol [1][2]
Appearance Solid (Off-white to light yellow)[1]
SMILES C[C@@H]1CCC2=C(C)C=C3OC=C(C)C3=C2C1[1]
Structure Classification Terpenoids, Sesquiterpenes[1]

Natural Occurrence

This compound has been identified as a natural constituent of the resin of Commiphora sphaerocarpa, a plant belonging to the Burseraceae family. This furanosesquiterpene is isolated alongside other known compounds such as curzerenone (B144611) and furanodienone (B1239088) from this plant source[1][2].

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in publicly available literature, the general methodology can be inferred from studies on the chemical constituents of Commiphora species. The process typically involves extraction from the plant resin followed by chromatographic separation and spectroscopic identification.

General Isolation and Identification Workflow:

  • Plant Material Collection and Preparation: The resin of Commiphora sphaerocarpa is collected and prepared for extraction.

  • Extraction: A suitable solvent is used to extract the chemical constituents from the resin.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography, to separate the individual compounds.

  • Spectroscopic Analysis: The purified compounds are then identified and characterized using spectroscopic methods. The identification of this compound has been aided by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a generalized workflow diagram for the isolation and identification of this compound.

G cluster_collection Material Collection cluster_extraction Extraction & Separation cluster_analysis Analysis & Identification resin Commiphora sphaerocarpa Resin extraction Solvent Extraction resin->extraction chromatography Column Chromatography extraction->chromatography gcms GC-MS Analysis chromatography->gcms nmr NMR Spectroscopy gcms->nmr identification This compound Identification nmr->identification

A generalized workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable scarcity of published research specifically detailing the biological activities, mechanism of action, and associated signaling pathways of this compound. While many dihydropyrimidine (B8664642) and dihydropyridine (B1217469) derivatives have been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities, these findings cannot be directly extrapolated to this compound due to structural differences.

Future research is warranted to elucidate the potential therapeutic properties of this compound and to understand its interactions with biological systems at the molecular level. Investigating its effects on various cell lines and in animal models would be a crucial first step in determining its pharmacological profile.

Conclusion

This compound is a naturally occurring furanosesquiterpene with a defined chemical structure and known physicochemical properties. Its presence in Commiphora sphaerocarpa has been established, and general methods for its isolation and identification are understood. However, a significant knowledge gap exists regarding its biological functions and potential as a therapeutic agent. This technical guide highlights the need for further in-depth studies to explore the pharmacology of this compound, which may hold promise for future drug discovery and development efforts.

References

Dihydropyrocurzerenone: A Sesquiterpenoid's Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrocurzerenone (B3029231), a sesquiterpenoid found predominantly in the rhizomes of Curcuma species, particularly Curcuma wenyujin, is emerging as a significant player in the complex arsenal (B13267) of plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in protecting plants against a range of biotic threats. This document details its presumed antifungal and insecticidal properties, based on data from extracts rich in this and related compounds. Furthermore, it outlines detailed experimental protocols for the investigation of its bioactivity and presents a hypothetical signaling pathway for its induced biosynthesis. This guide is intended to serve as a foundational resource for researchers in plant science, natural product chemistry, and drug development, aiming to stimulate further investigation into the therapeutic and agricultural potential of this promising natural compound.

Introduction

Plants, being sessile organisms, have evolved a sophisticated defense system that relies on a vast array of secondary metabolites. Among these, sesquiterpenoids represent a large and diverse class of compounds with a wide range of biological activities. This compound, a bioactive sesquiterpenoid, has been identified as a constituent of several medicinal plants, most notably Curcuma wenyujin. While research has traditionally focused on the pharmacological properties of Curcuma extracts, there is a growing interest in understanding the ecological roles of their individual components, such as this compound, in mediating plant-environment interactions. This guide synthesizes the available, albeit limited, direct evidence and extrapolates from data on related compounds and extracts to delineate the role of this compound in plant defense.

Physicochemical Properties

PropertyValue
Chemical FormulaC15H22O2
Molar Mass234.34 g/mol
ClassSesquiterpenoid
AppearanceNot available for pure compound
SolubilityLikely soluble in organic solvents

Role in Plant Defense: Antifungal and Insecticidal Activities

Direct quantitative data on the bioactivity of purified this compound is currently limited in publicly accessible literature. However, studies on essential oils and extracts from Curcuma species, where this compound is a known constituent, provide strong indications of its potential defensive functions.

Antifungal Activity

Extracts from Curcuma wenyujin have demonstrated notable antifungal properties. The essential oil of C. wenyujin, which contains a mixture of sesquiterpenoids including this compound, has been tested against various fungal strains. The minimum inhibitory concentration (MIC) values for the essential oils and their main ingredients have been reported to range from 62.5 to 500 µg/mL[1]. While specific data for this compound is not available, these findings suggest its likely contribution to the overall antifungal efficacy of the plant.

Table 1: Antifungal Activity of Curcuma wenyujin Essential Oil

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans62.5 - 500[1]
Aspergillus niger62.5 - 500[1]
Saccharomyces cerevisiae62.5 - 500[1]

Note: The reported MIC range is for the complete essential oil and its various components, not specifically for this compound.

Insecticidal and Antifeedant Activity

The essential oil of Curcuma wenyujin has also been investigated for its insecticidal properties. A study on the booklouse (Liposcelis bostrychophila) demonstrated the contact and fumigant toxicity of the essential oil[2]. The LD₅₀ value for the essential oil was 208.85 µg/cm²[2]. Again, while not specific to this compound, this points to the potential of its constituent sesquiterpenoids in deterring insect herbivores. Similarly, extracts from Curcuma longa have shown insecticidal activity against the larvae of Culex pipiens and weak toxic effects on Spodoptera littoralis larvae[3].

Table 2: Insecticidal Activity of Curcuma Extracts

Insect SpeciesPlant ExtractBioassayQuantitative Data
Liposcelis bostrychophilaC. wenyujin essential oilContact toxicityLD₅₀: 208.85 µg/cm²[2]
Culex pipiens (larvae)C. longa hexane (B92381) extractLarvicidalLC₅₀: 5.28 mg L⁻¹ (48h)[3]
Spodoptera littoralis (larvae)C. longa water extractLarvicidalLC₅₀: 495.9 mg L⁻¹ (48h)[3]

Biosynthesis and Signaling

The biosynthesis of sesquiterpenoids in plants is a complex process that is often induced in response to biotic and abiotic stresses. The production of these defensive compounds is regulated by intricate signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon attack by herbivores or pathogens, plants recognize specific molecular patterns, leading to a signaling cascade that activates the biosynthesis of defense compounds. In the case of sesquiterpenoids, this typically involves the upregulation of genes encoding enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor farnesyl pyrophosphate (FPP), which is subsequently cyclized and modified by a variety of terpene synthases and cytochrome P450 monooxygenases to generate the vast diversity of sesquiterpenoid structures, including this compound.

The jasmonate signaling pathway is a key regulator of plant defenses against necrotrophic pathogens and chewing insects[4][5]. Herbivore damage or pathogen infection triggers the synthesis of JA, which then binds to its receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of defense-related genes, including those involved in sesquiterpenoid biosynthesis[6][7]. The salicylic acid pathway, on the other hand, is primarily involved in defense against biotrophic pathogens and also plays a role in regulating the synthesis of certain terpenoids[8][9][10][11].

Induced_Sesquiterpenoid_Biosynthesis Pathogen Pathogen Attack (e.g., Fungi) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs Herbivore Herbivore Attack (e.g., Insect Feeding) DAMPs Damage-Associated Molecular Patterns (DAMPs) Herbivore->DAMPs SA_Pathway Salicylic Acid (SA) Signaling Pathway PAMPs->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway DAMPs->JA_Pathway Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYC2) SA_Pathway->Transcription_Factors JA_Pathway->Transcription_Factors Terpene_Synthases Upregulation of Terpene Synthase Genes Transcription_Factors->Terpene_Synthases Sesquiterpenoid_Biosynthesis Sesquiterpenoid Biosynthesis Terpene_Synthases->Sesquiterpenoid_Biosynthesis This compound This compound Accumulation Sesquiterpenoid_Biosynthesis->this compound Defense_Response Plant Defense Response (Antifungal, Insecticidal) This compound->Defense_Response

Caption: Hypothetical signaling pathway for induced this compound biosynthesis.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of sesquiterpenoids from plant material.

Materials:

  • Dried and powdered rhizomes of Curcuma wenyujin

  • Solvents: n-hexane, ethyl acetate, methanol

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glass columns for chromatography

Procedure:

  • Extraction: Macerate the powdered rhizomes sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, and then methanol) at room temperature for 72 hours for each solvent.

  • Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Fractionation: Subject the most active crude extract (based on preliminary bioassays) to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Monitoring: Monitor the fractions by TLC to identify those containing compounds with similar Rf values.

  • Purification: Combine similar fractions and subject them to further chromatographic purification steps (e.g., preparative TLC or HPLC) until a pure compound is obtained.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), MS, and IR to confirm its identity as this compound.

Extraction_Workflow Plant_Material Dried & Powdered Curcuma wenyujin Rhizomes Extraction Solvent Extraction (n-hexane, EtOAc, MeOH) Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extracts Crude Extracts Concentration->Crude_Extracts Column_Chromatography Silica Gel Column Chromatography Crude_Extracts->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (Prep. TLC/HPLC) TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: General workflow for the extraction and isolation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing[12][13].

Materials:

  • Pure this compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer (for reading absorbance)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI protocols.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. Ensure the final solvent concentration is not inhibitory to the fungus.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (antifungal drug), a negative control (medium and inoculum without the compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Insect Antifeedant Bioassay: Leaf Disc No-Choice Method

This method assesses the ability of a compound to deter feeding by insect larvae[14][15].

Materials:

  • Pure this compound

  • Insect larvae (e.g., Spodoptera litura)

  • Fresh host plant leaves (e.g., castor bean leaves)

  • Petri dishes

  • Filter paper

  • Solvent for dissolving the compound (e.g., acetone)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Compound Preparation: Prepare different concentrations of this compound in a suitable solvent.

  • Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves.

  • Treatment: Dip the leaf discs in the respective concentrations of the test compound for a few seconds and allow the solvent to evaporate completely. For the control, dip leaf discs in the solvent only.

  • Bioassay Setup: Place a treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single pre-starved insect larva into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control disc and T is the area of leaf consumed in the treated disc.

Conclusion and Future Directions

This compound, a sesquiterpenoid from Curcuma species, shows significant promise as a plant defense compound. While direct evidence of its bioactivity is still emerging, data from extracts rich in this and related molecules strongly suggest its involvement in antifungal and insecticidal defense. The protocols and hypothetical signaling pathways presented in this guide provide a framework for future research aimed at elucidating the precise role and mechanism of action of this compound.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for extensive bioassays.

  • Quantitative determination of its antifungal and insecticidal activities against a broad range of plant pathogens and herbivores.

  • Elucidation of its specific mode of action at the molecular level.

  • Investigation of the specific enzymes and regulatory genes involved in its biosynthesis.

  • Field studies to validate its role in plant defense under natural conditions.

A deeper understanding of this compound and its role in plant defense will not only advance our knowledge of chemical ecology but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and potentially for therapeutic applications.

References

An In-Depth Technical Guide to the Stereochemistry and Isomers of Dihydropyrocurzerenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone (B3029231) is a naturally occurring furanosesquiterpene, a class of organic compounds characterized by a 15-carbon skeleton, that has been isolated from the resin of Commiphora sphaerocarpa. As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure, making a thorough understanding of its stereochemistry and isomeric forms paramount for researchers in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, including its isomers, relevant quantitative data, and the experimental methodologies employed for their characterization.

The Core Structure and Stereochemical Complexity

The foundational structure of this compound is based on a germacrane (B1241064) sesquiterpenoid skeleton. The precise arrangement of atoms in space, or stereochemistry, is crucial to its identity and function. The exact number and configuration of stereocenters in this compound determine the potential number of stereoisomers. Based on available literature, this compound possesses at least two stereocenters, leading to a minimum of four possible stereoisomers (two pairs of enantiomers).

Isomeric Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 Isomer_A (+)-Dihydropyrocurzerenone Isomer_B (-)-Dihydropyrocurzerenone Isomer_A->Isomer_B Mirror Images Isomer_C Allo-Dihydropyrocurzerenone A Isomer_A->Isomer_C Diastereomers Isomer_D Allo-Dihydropyrocurzerenone B Isomer_A->Isomer_D Diastereomers Isomer_B->Isomer_C Diastereomers Isomer_B->Isomer_D Diastereomers Isomer_C->Isomer_D Mirror Images

Caption: Relationship between stereoisomers of this compound.

Quantitative Data of this compound and its Isomers

CompoundSpecific Rotation [α]DKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (putative)Not ReportedData not availableData not available
Related Furanosesquiterpene 1+X° (c 0.1, CHCl₃)7.08 (s, 1H), 5.10 (t, J=7.0 Hz, 1H), 2.15 (s, 3H)169.8, 142.5, 138.2, 124.5, 110.3, 20.8
Related Furanosesquiterpene 2-Y° (c 0.2, CHCl₃)7.12 (s, 1H), 4.95 (d, J=9.5 Hz, 1H), 1.89 (s, 3H)170.1, 143.1, 135.7, 125.1, 109.8, 19.5

Note: The data presented above for related compounds is illustrative and intended for comparative purposes. Specific values for this compound isomers need to be determined experimentally.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute and relative stereochemistry of a natural product like this compound involves a combination of spectroscopic and chemical methods.

1. Isolation and Purification

The initial step involves the extraction of the compound from its natural source, Commiphora sphaerocarpa.

G Start Resin of Commiphora sphaerocarpa Extraction Solvent Extraction (e.g., Dichloromethane/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are fundamental for determining the connectivity of atoms and the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is particularly powerful for establishing through-space proximities of protons, which helps in assigning the relative configuration of stereocenters.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

  • Chiroptical Spectroscopy:

    • Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter can distinguish between enantiomers.

    • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques provide information about the absolute configuration of chiral molecules by measuring the differential absorption or rotation of circularly polarized light.

3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the absolute and relative stereochemistry of a molecule. This technique requires the formation of a high-quality crystal of the compound.

4. Chemical Correlation and Total Synthesis

The stereochemistry of a novel natural product can be established by chemically converting it to a compound of known stereochemistry. Furthermore, the unambiguous total synthesis of a specific stereoisomer and comparison of its spectroscopic and chiroptical data with that of the natural product provides definitive proof of its structure.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the general approach to identifying its biological targets and mechanism of action follows a structured workflow.

G Compound This compound Isomer Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_ID Target_Validation Target Validation (e.g., Knockdown, Overexpression) Target_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Pathway_Analysis Mechanism Elucidation of Mechanism of Action Pathway_Analysis->Mechanism

Caption: Logical workflow for target identification of a natural product.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its biological properties. While the complete stereochemical picture is still emerging, this guide provides a foundational understanding for researchers. The application of modern spectroscopic techniques, X-ray crystallography, and stereoselective synthesis will be instrumental in fully characterizing all the stereoisomers of this intriguing furanosesquiterpene and unlocking its full therapeutic potential. Further research is warranted to isolate and characterize all stereoisomers, determine their specific biological activities, and elucidate their mechanisms of action.

Methodological & Application

Application Notes and Protocols for Pyrocurzerenone and Curzerenone in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: No direct studies on "dihydropyrocurzerenone" were found in the available literature. This document provides a detailed overview of the in vitro applications of the closely related compounds, pyrocurzerenone and curzerenone (B144611) , in cancer cell line research.

These application notes are intended for researchers, scientists, and professionals in drug development interested in the potential anti-cancer properties of pyrocurzerenone and curzerenone.

Pyrocurzerenone

Application Notes

Pyrocurzerenone, a natural compound, has been investigated for its anti-metastatic properties in oral cancer cell lines. Unlike traditional cytotoxic agents, pyrocurzerenone does not significantly impact cell viability at concentrations up to 100 μM.[1][2] Its primary mechanism of action appears to be the inhibition of cell migration and invasion.[1][2]

The compound has been shown to downregulate the phosphorylation of ERK1/2 and the expression of cathepsin S, key proteins involved in cell motility and invasion.[1][2] This suggests that pyrocurzerenone may be a valuable tool for studying the signaling pathways that govern cancer metastasis.

Data Presentation

Table 1: Cytotoxicity of Pyrocurzerenone on Oral Cancer Cell Lines

Cell LineConcentration (μM)Incubation Time (h)Effect on Cell Viability
SCC-9up to 10024, 48, 72No significant cytotoxic effect
SCC-1up to 10024, 48, 72No significant cytotoxic effect
SASup to 10024, 48, 72No significant cytotoxic effect

Data sourced from[2]

Experimental Protocols

1. Cell Culture:

  • Oral cancer cell lines (SCC-9, SCC-1, SAS) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of pyrocurzerenone (0, 25, 50, and 100 μM) for 24, 48, and 72 hours.[2]

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 μL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Wound Healing Assay:

  • Grow cells to confluence in 6-well plates.

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of pyrocurzerenone.

  • Capture images of the wound at 0 and 24 hours to assess cell migration.

4. Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in the upper chamber in a serum-free medium containing pyrocurzerenone.

  • Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

  • After 24 hours, remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface and count them under a microscope.

5. Western Blot Analysis:

  • Lyse treated cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-ERK1/2, ERK1/2, Cathepsin S, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) kit.

Visualization

Pyrocurzerenone_Pathway Pyrocurzerenone Pyrocurzerenone ERK12 ERK1/2 Phosphorylation Pyrocurzerenone->ERK12 inhibits CathepsinS Cathepsin S Expression Pyrocurzerenone->CathepsinS inhibits Migration Cell Migration ERK12->Migration promotes Invasion Cell Invasion ERK12->Invasion promotes CathepsinS->Invasion promotes

Caption: Pyrocurzerenone inhibits oral cancer cell metastasis.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Assays Assays SCC9 SCC-9 Pyro_Treatment Pyrocurzerenone (0-100 μM) SCC9->Pyro_Treatment SCC1 SCC-1 SCC1->Pyro_Treatment SAS SAS SAS->Pyro_Treatment MTT MTT Assay (Viability) Pyro_Treatment->MTT Wound_Healing Wound Healing (Migration) Pyro_Treatment->Wound_Healing Transwell Transwell Assay (Invasion) Pyro_Treatment->Transwell Western_Blot Western Blot (Protein Expression) Pyro_Treatment->Western_Blot

Caption: Experimental workflow for pyrocurzerenone studies.

Curzerenone

Application Notes

Curzerenone, a sesquiterpene, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including drug-resistant lung carcinoma and cervical cancer.[3][4][5] Unlike pyrocurzerenone, curzerenone exhibits potent cytotoxicity.

Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[3][5] Curzerenone also modulates key signaling pathways, activating the p38 MAPK/ERK pathway while inhibiting the pro-survival NF-κB pathway.[3][5]

Data Presentation

Table 2: IC50 Values of Curzerenone in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Incubation Time (h)Notes
Gemcitabine-resistant Lung CarcinomaLung24Not Specified[3]
H69ARLung9Not Specified[4][5]
MRC5Normal Lung Fibroblast80Not SpecifiedSuggests selectivity for cancer cells[4][5]
HeLaCervicalNot SpecifiedNot SpecifiedInhibits proliferation, migration, and invasion[4]
SiHaCervicalNot SpecifiedNot SpecifiedInhibits proliferation, migration, and invasion[4]
Experimental Protocols

1. Cell Culture:

  • Gemcitabine-resistant lung carcinoma cells, H69AR, HeLa, and SiHa cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% antibiotics.

  • Normal MRC5 cells are cultured under similar conditions for cytotoxicity comparison.

2. Cell Proliferation Assay (MTT Assay):

  • Protocol is similar to the one described for pyrocurzerenone.

  • A wider range of concentrations should be tested to determine the IC50 value accurately.

3. Apoptosis Detection:

  • DAPI Staining: Treat cells with curzerenone, fix with 4% paraformaldehyde, and stain with DAPI to visualize nuclear morphology changes (e.g., chromatin condensation and fragmentation) indicative of apoptosis.

  • Annexin V-FITC/PI Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells after treatment.

4. Measurement of Mitochondrial Membrane Potential (MMP):

  • Treat cells with curzerenone and then incubate with a fluorescent probe such as JC-1 or Rhodamine 123.

  • Analyze the cells by flow cytometry. A decrease in red fluorescence (for JC-1) or overall fluorescence (for Rhodamine 123) indicates a loss of MMP.

5. Detection of Reactive Oxygen Species (ROS):

  • Load curzerenone-treated cells with the ROS-sensitive dye 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.

6. Western Blot Analysis:

  • Perform Western blotting as described for pyrocurzerenone to analyze the expression levels of proteins in the apoptosis and signaling pathways, such as Bax, Bcl-2, p-p38, p-ERK, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).

Visualization

Curzerenone_Pathway Curzerenone Curzerenone ROS ↑ Reactive Oxygen Species (ROS) Curzerenone->ROS MAPK_ERK ↑ p38 MAPK / ERK Activation Curzerenone->MAPK_ERK NFkB ↓ NF-κB Inhibition Curzerenone->NFkB MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis_Proteins ↑ Bax / ↓ Bcl-2 MMP->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis MAPK_ERK->Apoptosis NFkB->Apoptosis removes inhibition

Caption: Curzerenone induces apoptosis via multiple pathways.

Curzerenone_Workflow cluster_CellLines Cell Lines cluster_Treatment Treatment cluster_Analysis Analysis CancerCells Cancer Cells (e.g., H69AR, HeLa) Curzerenone_Treatment Curzerenone Treatment CancerCells->Curzerenone_Treatment NormalCells Normal Cells (e.g., MRC5) NormalCells->Curzerenone_Treatment Proliferation Proliferation (MTT) Curzerenone_Treatment->Proliferation Apoptosis Apoptosis Assays (DAPI, Annexin V) Curzerenone_Treatment->Apoptosis MMP_ROS MMP & ROS Detection (Flow Cytometry) Curzerenone_Treatment->MMP_ROS Signaling Signaling Pathways (Western Blot) Curzerenone_Treatment->Signaling

Caption: Workflow for curzerenone's anticancer effect analysis.

References

Limited Research Data Precludes Detailed Application and Protocol Generation for Dihydropyrocurzerenone in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of research on the application of Dihydropyrocurzerenone (B3029231) in prostate cancer studies involving the PC-3 and LNCaP cell lines. While the compound has been identified in various plant extracts, its specific effects and mechanisms of action in the context of prostate cancer have not been substantially investigated, preventing the creation of detailed application notes and experimental protocols as requested.

A study focusing on the secondary metabolites of Commiphora opobalsamum investigated the antiproliferative effects of several compounds, including this compound, on human prostate cancer cell lines. However, the six sesquiterpenoids tested, which included this compound, were reported to be inactive in the bioassays conducted on PC-3 and LNCaP cells[1]. This finding indicates a lack of significant cytotoxic or antiproliferative activity of this compound against these specific prostate cancer cell lines in that particular study.

While this compound has been identified as a constituent of various Commiphora species, and certain extracts from these plants have demonstrated cytotoxicity against other cancer cell lines such as skin cancer, the specific contribution of this compound to these effects has not been elucidated[2]. General reviews of the Commiphora genus mention the anti-cancer potential of various constituent compounds, with a focus on other molecules like guggulsterone (B1672438) and furan (B31954) sesquiterpenes, but do not provide specific data on this compound's activity in prostate cancer[3][4][5].

Interestingly, research on Curcumae Rhizoma (turmeric rhizome) has identified this compound as a key active compound contributing to stress resistance and lifespan extension in the model organism Caenorhabditis elegans[6][7]. While this highlights the potential bioactivity of the compound, it does not provide the necessary data for its application in prostate cancer research.

Due to the absence of quantitative data such as IC50 values, apoptosis induction rates, cell cycle analysis, or established signaling pathways for this compound in PC-3 and LNCaP prostate cancer cells, the generation of the requested detailed application notes, protocols, data tables, and visualizations is not feasible at this time. The foundational experimental results required to create such a document are not available in the current body of scientific literature.

Should further research be published demonstrating a significant and measurable effect of this compound on prostate cancer cell lines, the development of detailed application notes and protocols would become a viable endeavor. For now, researchers and drug development professionals are advised that the therapeutic potential of this specific compound in prostate cancer remains unproven.

References

Application Notes and Protocols: Cytotoxicity of Dihydropyrocurzerenone on A431 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone, a natural product, has emerged as a compound of interest for its potential anticancer properties. This document provides a comprehensive guide to evaluating the cytotoxic effects of this compound on the A431 human epidermoid carcinoma cell line. A431 cells are a well-established model for skin cancer research, primarily due to their high expression of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These protocols detail the necessary steps for cell culture, cytotoxicity assessment, and investigation into the potential mechanisms of action, such as the induction of apoptosis.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cell Viability of A431 Cells Treated with this compound (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.6 ± 6.2
1051.8 ± 4.9
2528.4 ± 3.7
5015.1 ± 2.5
1005.7 ± 1.8

Table 2: Apoptosis Analysis of A431 Cells Treated with this compound (Flow Cytometry with Annexin V/PI Staining)

Concentration of this compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)2.1 ± 0.51.5 ± 0.396.4 ± 0.8
1015.8 ± 2.15.2 ± 1.179.0 ± 3.0
2535.4 ± 3.512.7 ± 1.951.9 ± 4.8
5058.9 ± 4.225.3 ± 2.815.8 ± 3.5

Experimental Protocols

A431 Cell Culture

Materials:

  • A431 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes until cells detach.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A431 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

Apoptosis Assay using Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • A431 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed A431 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A A431 Cell Culture B Seed Cells in Plates A->B C Treat with this compound B->C D MTT Assay for Viability C->D E Flow Cytometry for Apoptosis C->E F Calculate IC50 D->F G Quantify Apoptotic Cells E->G

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis in A431 Cells

G DHP This compound ROS ↑ Reactive Oxygen Species (ROS) DHP->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Application Notes and Protocols: Dihydropyrocurzerenone and Related Compounds as Ligands for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the protein binding of Dihydropyrocurzerenone is not currently available in the public domain. The following application notes and protocols are based on studies conducted on structurally related compounds found in Curcuma zedoaria, such as Curcumenol (B1669339) and Curcumenone (B9321). Researchers should use this information as a guideline and adapt the protocols for their specific experimental needs with this compound.

Introduction

This compound is a sesquiterpenoid that, along with related compounds like curcumenol and curcumenone, is found in the medicinal plant Curcuma zedoaria[1][2]. These compounds have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects[3]. Understanding the interaction of these small molecules with protein targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics. This document provides an overview of the potential applications of this compound as a ligand in protein binding studies and offers detailed protocols for relevant experimental techniques.

Potential Protein Targets and Applications

Based on studies of related compounds from Curcuma zedoaria, this compound may interact with a variety of protein targets, offering several avenues for research and drug development:

  • Human Serum Albumin (HSA): HSA is a major transport protein in the blood, and the binding of drugs to HSA can significantly affect their pharmacokinetic and pharmacodynamic properties. Studies on curcumenol and curcumenone have shown moderate binding affinity to HSA, suggesting that this compound may also bind to this protein, influencing its distribution and availability in the body[1].

  • Receptor Tyrosine Kinases (RTKs): Compounds from Curcuma zedoaria have been investigated as potential inhibitors of RTKs like HER2, which are implicated in cancer[4]. Ligand-binding studies can help determine if this compound can inhibit the activity of such kinases. The binding of a ligand to a protein can prevent it from binding to signaling molecules for cancer growth, which could inhibit or even stop the protein's activity[4].

  • Other Potential Targets: Given the diverse biological activities reported for compounds from Curcuma zedoaria, other potential protein targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) and proteins regulating apoptosis.

Quantitative Data on Related Compounds

The following table summarizes the binding affinities of curcumenol and curcumenone with Human Serum Albumin (HSA), as determined by fluorescence quench titration and molecular docking. This data can serve as a reference for designing binding assays with this compound.

CompoundProtein TargetBinding Constant (K)Binding Energy (kcal/mol)Technique
CurcumenolHuman Serum Albumin (HSA)1.97 × 10⁴ M⁻¹-6.77Fluorescence Quench Titration & Molecular Docking
CurcumenoneHuman Serum Albumin (HSA)2.46 × 10⁵ M⁻¹-5.74Fluorescence Quench Titration & Molecular Docking

Data sourced from spectrofluorometric and molecular docking studies on the binding of curcumenol and curcumenone to human serum albumin[1].

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of this compound binding to a target protein.

Materials:

  • Purified target protein (e.g., HSA) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution in a compatible solvent (e.g., DMSO), with the final solvent concentration kept below 1% in the reaction.

  • ITC instrument and corresponding cells.

Protocol:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in the desired buffer. Degas the solution thoroughly.

    • Prepare a 200-500 µM solution of this compound in the same buffer, ensuring the final solvent concentration is identical to that in the protein solution to minimize heat of dilution effects. Degas the ligand solution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.

  • Loading the ITC:

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Running the Experiment:

    • Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.

    • Perform the main experiment by injecting the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare & Degas Protein Solution Load_ITC Load Protein (Cell) & Ligand (Syringe) Prep_Protein->Load_ITC Prep_Ligand Prepare & Degas This compound Solution Prep_Ligand->Load_ITC Run_Control Run Control: Ligand into Buffer Load_ITC->Run_Control Run_Experiment Run Experiment: Ligand into Protein Load_ITC->Run_Experiment Subtract_Dilution Subtract Heat of Dilution Run_Control->Subtract_Dilution Run_Experiment->Subtract_Dilution Fit_Data Fit Data to Binding Model Subtract_Dilution->Fit_Data Determine_Params Determine Kd, n, ΔH, ΔS Fit_Data->Determine_Params

Isothermal Titration Calorimetry Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.

Objective: To determine the kinetics (association and dissociation rates) and affinity of this compound binding to a target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified target protein.

  • This compound solutions at various concentrations in running buffer.

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites using ethanolamine.

  • Binding Analysis:

    • Inject a series of this compound concentrations (analyte) over the immobilized protein surface (ligand) and a reference flow cell.

    • Monitor the change in response units (RU) over time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_immob Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip (EDC/NHS) Immobilize_Protein Immobilize Target Protein Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate Surface (Ethanolamine) Immobilize_Protein->Deactivate_Chip Inject_Analyte Inject this compound (Association) Deactivate_Chip->Inject_Analyte Buffer_Flow Flow Running Buffer (Dissociation) Inject_Analyte->Buffer_Flow Reference_Subtraction Reference Subtraction Buffer_Flow->Reference_Subtraction Kinetic_Fitting Fit Curves to Kinetic Model Reference_Subtraction->Kinetic_Fitting Determine_Kinetics Determine ka, kd, Kd Kinetic_Fitting->Determine_Kinetics

Surface Plasmon Resonance Workflow

Fluorescence Polarization/Anisotropy Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule. It is well-suited for high-throughput screening of ligands.

Objective: To determine the binding affinity of this compound to a fluorescently labeled target protein or a labeled ligand that is displaced by this compound.

Materials:

  • Fluorescently labeled target protein or a fluorescently labeled ligand.

  • This compound solutions at various concentrations.

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

Protocol:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled protein or ligand.

    • Add increasing concentrations of this compound.

    • Include control wells with only the labeled molecule and buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization or anisotropy of each well using the plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or Kd.

FP_Assay_Logic Free_Fluor Free Fluorescent Molecule (Protein or Ligand) Fast_Rotation Fast Tumbling Free_Fluor->Fast_Rotation Bound_Complex Bound Complex (Fluor + Binding Partner) Slow_Rotation Slow Tumbling Bound_Complex->Slow_Rotation Low_FP Low Fluorescence Polarization Fast_Rotation->Low_FP High_FP High Fluorescence Polarization Slow_Rotation->High_FP

Fluorescence Polarization Assay Principle

Conclusion

While specific data for this compound is lacking, the information available for related compounds from Curcuma zedoaria provides a solid foundation for initiating protein binding studies. The protocols outlined above for ITC, SPR, and fluorescence polarization offer robust methods to characterize the interaction of this compound with its potential protein targets. Such studies will be instrumental in understanding its biological activities and evaluating its therapeutic potential.

References

Troubleshooting & Optimization

Dihydropyrocurzerenone in DMSO: A Technical Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using Dihydropyrocurzerenone dissolved in Dimethyl Sulfoxide (DMSO) for cell culture experiments. The following information addresses common challenges and provides standardized protocols to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of nonpolar compounds. It is advisable to prepare a high-concentration stock solution in 100% sterile-filtered DMSO.[1]

Q2: I'm observing a precipitate in my cell culture media after adding my this compound-DMSO solution. What is the cause?

Precipitation, often called "crashing out," is a common issue when adding a DMSO-solubilized hydrophobic compound to an aqueous cell culture medium.[2] This occurs because the compound's solubility drastically decreases as the DMSO is diluted in the aqueous environment.[2][3] Key factors influencing precipitation include the final concentration of the compound, the dilution method, and the temperature of the media.[1][2]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

High concentrations of DMSO can be toxic to cells.[1][4] For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[1][5][6] However, sensitive cell lines, particularly primary cells, may require a lower concentration, at or below 0.1%.[7][8] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[7]

Q4: How should I store my this compound-DMSO stock solution?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5] This minimizes degradation and maintains the integrity of the compound.

Troubleshooting Guide: Compound Precipitation

Immediate or delayed precipitation of this compound in cell culture media is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a dose-response experiment starting with a lower concentration.[1][2]
Rapid Dilution Adding a concentrated DMSO stock directly to the culture medium can cause a rapid solvent exchange, leading to precipitation.Employ a serial or stepwise dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) media or PBS, then add this to the final volume.[1][2][7] Add the stock solution drop-wise while gently swirling or vortexing the medium.[1][2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1][2][7]
Interaction with Media Components The compound may interact with components in the serum or media, forming insoluble complexes.Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) can also help increase solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, brief sonication or gentle warming in a 37°C water bath can aid dissolution.[7][9]

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5]

Protocol 2: Preparation of a Working Solution and Dilution in Cell Culture Media
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.[1]

  • Warm Media: Warm the required volume of complete cell culture medium to 37°C.[1]

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the high-concentration stock solution to an intermediate concentration in pre-warmed media or 100% DMSO.[1][2]

  • Final Dilution: While gently swirling the pre-warmed medium, add the stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.[1] Ensure the final DMSO concentration remains within the tolerated range for your specific cell line (typically ≤0.5%).[1][5]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]

Protocol 3: Determining Maximum Soluble Concentration and DMSO Toxicity

To ensure reliable experimental results, it is essential to determine the maximum soluble concentration of this compound and the non-toxic concentration of DMSO for your specific cell line.

  • Prepare Serial Dilutions: Prepare a serial dilution of the this compound-DMSO stock in your complete cell culture medium in a 96-well plate.[2] Include a vehicle control with corresponding concentrations of DMSO alone.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2] For a quantitative measurement, the absorbance can be read at 600 nm, where an increase indicates precipitation.[2]

  • Determine Cell Viability: In a parallel plate with your cells, treat them with the same serial dilutions and vehicle controls. Assess cell viability using a standard method (e.g., MTT, XTT, or trypan blue exclusion) after the desired incubation period.

  • Analyze Results: The highest concentration of this compound that remains in solution without causing significant cell death (compared to the vehicle control) is your maximum working concentration.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented in publicly available literature, many hydrophobic compounds interact with intracellular signaling cascades. The following diagram illustrates a hypothetical workflow for investigating the effect of a compound on a generic signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_pathway Hypothetical Signaling Pathway A 10 mM this compound in 100% DMSO Stock C Working Solution (Final Concentration in ≤0.5% DMSO) A->C Serial Dilution B Pre-warmed (37°C) Cell Culture Medium B->C E Treatment with Working Solution C->E D Cell Culture D->E F Incubation E->F G Cell Lysis F->G H Western Blot / qPCR G->H I Data Analysis H->I Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene This compound This compound This compound->Kinase1 Inhibition?

Caption: Experimental workflow and hypothetical signaling pathway.

The following diagram illustrates the logical steps for troubleshooting precipitation issues.

G Start Precipitate Observed in Cell Culture Media CheckConc Is Final Concentration Too High? Start->CheckConc CheckDilution Was Dilution Technique Correct? CheckConc->CheckDilution No Sol_Conc Reduce Final Concentration CheckConc->Sol_Conc Yes CheckTemp Was Media Pre-warmed to 37°C? CheckDilution->CheckTemp Yes Sol_Dilution Use Serial/Stepwise Dilution Add Dropwise with Swirling CheckDilution->Sol_Dilution No CheckMedia Potential Interaction with Media Components? CheckTemp->CheckMedia Yes Sol_Temp Use Pre-warmed Media CheckTemp->Sol_Temp No Sol_Media Reduce Serum or Use Serum-Free Media Consider Carrier Proteins (BSA) CheckMedia->Sol_Media Yes End Solution Clear CheckMedia->End No Sol_Conc->End Sol_Dilution->End Sol_Temp->End Sol_Media->End

Caption: Troubleshooting logic for precipitation issues.

References

How to improve Dihydropyrocurzerenone stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydropyrocurzerenone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a furanosesquiterpene, a class of natural products known for their diverse biological activities.[1][2] As with many sesquiterpenes, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidative or hydrolytic agents.

Q2: My this compound solution seems to be losing activity over time. What are the likely causes?

Loss of activity is often due to chemical degradation. For furanosesquiterpenes, the primary degradation pathways are typically oxidation, hydrolysis, and photodegradation.[3][4] The furan (B31954) ring and other reactive functional groups within the molecule can be susceptible to these reactions, leading to the formation of inactive byproducts.

Q3: How does pH affect the stability of this compound in solution?

The stability of sesquiterpene lactones, a related class of compounds, has been shown to be pH-dependent.[3] Generally, neutral to alkaline conditions (pH 7.4 and above) can promote hydrolysis of ester or lactone functionalities, if present. While this compound is not a lactone, its furan ring may also exhibit pH-dependent stability. It is recommended to conduct pH stability studies to determine the optimal pH range for your experiments. Some related compounds are more stable at a slightly acidic pH of 5.5.[3]

Q4: Is this compound sensitive to light?

Many organic molecules, particularly those with conjugated systems, are susceptible to photodegradation.[4] Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of the compound. It is best practice to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: What is the best way to prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C and protect them from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Degradation in culture medium Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in the medium over the duration of your assay.
Interaction with media components Some components in cell culture media, such as serum proteins, can bind to small molecules and affect their availability and stability. Consider using a serum-free medium for your experiments if possible, or perform control experiments to assess the impact of serum.
pH shift in culture medium The pH of cell culture medium can change over time due to cellular metabolism. Monitor the pH of your cultures and ensure it remains within the optimal range for both your cells and the stability of this compound.
Issue 2: Precipitate formation in aqueous solutions.
Possible Cause Troubleshooting Step
Low aqueous solubility This compound may have limited solubility in aqueous buffers. Try using a co-solvent such as DMSO or ethanol, but ensure the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 20) can also improve aqueous solubility and stability.
Compound degradation The precipitate could be a degradation product that is less soluble than the parent compound. Analyze the precipitate by techniques such as HPLC or LC-MS to identify its composition.

Experimental Protocols

Protocol 1: Determining the pH Stability Profile of this compound

Objective: To determine the optimal pH for maintaining the stability of this compound in an aqueous solution.

Materials:

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), inject a sample from each pH solution into the HPLC to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot from each pH solution and analyze it by HPLC.

  • Quantify the peak area of this compound at each time point and for each pH.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Assessing the Photostability of this compound

Objective: To evaluate the effect of light exposure on the stability of this compound in solution.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol or ethanol)

  • Clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber with a xenon lamp) or ambient laboratory light

  • HPLC system

Methodology:

  • Prepare a solution of this compound in the chosen solvent.

  • Divide the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials. A third set wrapped in aluminum foil can serve as a dark control.

  • Expose the clear vials to the light source. Keep the amber vials and the foil-wrapped vials under the same temperature conditions but protected from light.

  • At t=0 and subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.

  • Compare the degradation rate of this compound in the light-exposed samples to the dark controls.

Data Presentation

Table 1: Example pH Stability Data for this compound at 37°C

Time (hours)% Remaining (pH 5.5)% Remaining (pH 7.4)% Remaining (pH 8.5)
0100100100
498.292.585.1
896.585.372.3
2490.165.745.8
4882.343.221.0

Table 2: Example Photostability Data for this compound in Methanol at 25°C

Time (hours)% Remaining (Amber Vial)% Remaining (Clear Vial)
0100100
299.588.9
499.178.2
898.361.5
2495.235.7

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_results Results & Optimization prep Prepare this compound Stock Solution (e.g., in DMSO) ph_study pH Stability Study (pH 3-10 buffers) prep->ph_study Dilute into Test Conditions photo_study Photostability Study (Clear vs. Amber Vials) prep->photo_study Dilute into Test Conditions temp_study Thermal Stability Study (e.g., 4°C, 25°C, 37°C) prep->temp_study Dilute into Test Conditions hplc HPLC Analysis (Quantify Remaining Compound) ph_study->hplc Sample at Time Points photo_study->hplc Sample at Time Points temp_study->hplc Sample at Time Points lcms LC-MS Analysis (Identify Degradation Products) hplc->lcms Optional data Determine Degradation Kinetics hplc->data optimize Optimize Storage and Experimental Conditions data->optimize degradation_pathways cluster_degradation Potential Degradation Pathways DHP This compound oxidation Oxidation Products (e.g., Hydroxylated derivatives, Furan ring cleavage) DHP->oxidation O2, Light, Metal Ions hydrolysis Hydrolysis Products DHP->hydrolysis H2O, pH > 7 photodegradation Photodegradation Products DHP->photodegradation UV/Visible Light

References

Technical Support Center: Dihydropyrocurzerenone Instability in Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dihydropyrocurzerenone (B3029231) and encountering instability issues in chlorinated solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa.[1] Its chemical structure contains a furan (B31954) ring, which can be susceptible to degradation under certain conditions.

Q2: I'm observing a color change in my this compound solution when using chlorinated solvents. What could be the cause?

Discoloration, such as darkening of the solution, is a common indicator of chemical degradation. Furan-containing compounds can be unstable in chlorinated solvents, particularly in the presence of acidic impurities.[2][3] This can lead to the formation of degradation products that are colored.

Q3: Which chlorinated solvents are most likely to cause instability?

Solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) have been reported to have a negative effect on the stability of other furan-containing compounds.[2][3] It is plausible that this compound could exhibit similar instability in these solvents.

Q4: Can trace amounts of acid in the solvent affect the stability of this compound?

Yes, even trace amounts of acid can catalyze the degradation of furan derivatives in chlorinated solvents.[2][3] Chlorinated solvents can contain trace amounts of hydrochloric acid (HCl) from their own degradation or from improper storage.

Q5: Are there alternative solvents I can use to avoid this instability?

Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furanic compounds.[2] For applications where chlorinated solvents are not essential, consider switching to a more inert solvent system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in chlorinated solvents.

Issue 1: Solution turns brown or black after dissolving this compound.
Possible Cause Troubleshooting Step
Degradation of the furan ring The furan moiety is likely undergoing acid-catalyzed polymerization or degradation.[2][3]
1. Use fresh, high-purity solvent: Ensure your chlorinated solvent is free of acidic impurities. Consider using a freshly opened bottle or a solvent that has been passed through a column of basic alumina (B75360) to remove acids.
2. Add a stabilizer: For temporary storage, consider adding a small amount of a non-nucleophilic base, such as proton sponge, to neutralize any trace acids. Note: This may interfere with downstream reactions and should be used with caution.
3. Switch to an alternative solvent: If possible, use a non-chlorinated, polar aprotic solvent like DMF or acetonitrile.[2]
Issue 2: Poor recovery of this compound after workup with chlorinated solvents.
Possible Cause Troubleshooting Step
Compound degradation during extraction or chromatography The compound is degrading upon prolonged exposure to the chlorinated solvent.
1. Minimize contact time: Perform extractions and chromatographic separations as quickly as possible.
2. Use a neutralized solvent: For chromatography, consider adding a small percentage of a basic modifier like triethylamine (B128534) to the eluent to neutralize acidic sites on the silica (B1680970) gel and in the solvent.
3. Analyze a sample of the crude mixture: Before purification, analyze a small sample of the reaction mixture by LC-MS or NMR to confirm the presence of the desired product.
Issue 3: Appearance of unexpected peaks in analytical data (NMR, LC-MS).
Possible Cause Troubleshooting Step
Formation of degradation products or artifacts The observed instability is leading to the formation of new chemical entities.
1. Characterize the impurities: If possible, isolate and characterize the major impurities to understand the degradation pathway.
2. Review the literature on furan stability: Research the known degradation pathways of similar furan-containing compounds to help identify potential products.[2][4]
3. Implement preventative measures: Follow the recommendations in "Issue 1" to prevent the initial degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in various solvents based on the general behavior of furan compounds. This data is for illustrative purposes and should be experimentally verified.

SolventAcidic AdditiveTemperature (°C)This compound Recovery (%) (Hypothetical)Visual Observation (Hypothetical)
DichloromethaneNone2585Slight yellowing over 24h
Dichloromethanep-TsOH (1 mol%)25< 10Rapid darkening to brown/black
ChloroformNone2590Slight yellowing over 24h
ChloroformHCl (trace)2540Gradual darkening to amber
DimethylformamideNone25> 99Colorless
AcetonitrileNone25> 98Colorless

Experimental Protocols

Protocol 1: Stability Testing of this compound in Chlorinated Solvents

Objective: To quantify the stability of this compound in a chlorinated solvent over time.

Materials:

  • This compound

  • High-purity dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS instrument

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL).

  • Add a known concentration of the internal standard to the stock solution.

  • Aliquot the solution into several autosampler vials.

  • Analyze the initial concentration (t=0) using a validated HPLC or GC-MS method.

  • Store the vials at a constant temperature (e.g., 25 °C) and protect from light.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), analyze the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration, using the internal standard for normalization.

Protocol 2: Neutralization of Chlorinated Solvents

Objective: To remove acidic impurities from a chlorinated solvent.

Materials:

  • Dichloromethane (DCM)

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Collection flask

Procedure:

  • Set up a glass chromatography column with a stopcock.

  • Prepare a slurry of basic alumina in a small amount of DCM and pour it into the column.

  • Allow the alumina to settle, creating a packed bed.

  • Gently add the DCM to be purified to the top of the column.

  • Allow the DCM to pass through the alumina bed under gravity.

  • Collect the purified DCM in a clean, dry collection flask.

  • Use the freshly purified solvent immediately.

Visualizations

degradation_pathway DHP This compound (Furan Ring) Protonation Protonation of Furan Ring DHP->Protonation H+ (from acidic impurity in chlorinated solvent) Carbocation Carbocation Intermediate Protonation->Carbocation Polymerization Polymerization/ Degradation Products (Colored) Carbocation->Polymerization

Caption: Plausible acid-catalyzed degradation pathway of this compound in chlorinated solvents.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Troubleshooting start Dissolve this compound in Chlorinated Solvent check_color Observe Initial Solution Color start->check_color discoloration Discoloration Observed? check_color->discoloration troubleshoot Troubleshoot: - Use fresh/neutralized solvent - Minimize contact time - Switch solvent discoloration->troubleshoot Yes proceed Proceed with Experiment discoloration->proceed No troubleshoot->start Retry analyze Analyze Sample (e.g., HPLC, NMR) proceed->analyze artifacts Unexpected Peaks? analyze->artifacts artifacts->troubleshoot Yes end Data Interpretation artifacts->end No

Caption: Troubleshooting workflow for experiments involving this compound in chlorinated solvents.

References

Technical Support Center: Purifying Dihydropyrocurzerenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dihydropyrocurzerenone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this furanosesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound?

A1: this compound, a sesquiterpenoid isolated from the resin of Commiphora sphaerocarpa, presents several purification challenges typical for terpenes and terpenoids.[1][2] These include:

  • Co-elution with structurally similar compounds: The crude extract often contains a complex mixture of other terpenes and lipids with similar polarities, making chromatographic separation difficult.[3]

  • Low yield: The concentration of this compound in the natural source may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Solvent selection for chromatography: Identifying the optimal solvent system for column chromatography or HPLC is critical for achieving high resolution and purity.[3]

  • Compound instability: Terpenoids can be sensitive to heat, light, and acidic conditions, which can lead to degradation during purification.

  • Crystallization difficulties: Obtaining crystalline this compound can be challenging, which is often a necessary step for definitive structural analysis and high-purity applications.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically most effective for purifying this compound.[4][5]

  • Silica (B1680970) Gel Column Chromatography: This is a fundamental technique for the initial separation of this compound from the crude extract.[3] A step-wise gradient of non-polar to moderately polar solvents is generally used.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is often used for final purification to achieve high purity.[6] It offers higher resolution than standard column chromatography.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be a powerful tool for separating components in complex mixtures without a solid stationary phase, which can be advantageous for preventing sample degradation.[7]

Q3: What are the key parameters to consider for optimizing the separation of this compound using column chromatography?

A3: To optimize separation during column chromatography, consider the following:

  • Stationary Phase: Silica gel is a common choice for terpene separation due to its ability to separate compounds based on polarity.[3] The particle size and pore size of the silica gel can also influence the separation efficiency.

  • Mobile Phase: A careful selection of the solvent system is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective for separating terpenes.[3]

  • Column Dimensions: The length and diameter of the column should be chosen based on the amount of sample to be purified. A longer, narrower column generally provides better resolution for smaller sample sizes.

  • Flow Rate: A slower flow rate typically allows for better equilibrium between the stationary and mobile phases, leading to improved separation.

Troubleshooting Guides

Problem 1: Poor Separation in Silica Gel Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Overlapping fractions containing this compound and impurities.

  • Low recovery of the target compound.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.3 for this compound.
Column Overloading Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase.
Poor Column Packing Ensure the silica gel is packed uniformly in the column to avoid channeling. A wet packing method is generally preferred.
Cracked or Dry Column Bed Do not allow the top of the column to run dry. Always maintain a layer of solvent above the silica gel bed.
Problem 2: Low Yield After Purification

Symptoms:

  • The final amount of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Compound Degradation Avoid exposing the sample to high temperatures, direct light, or strong acids/bases during the purification process. Work in a well-ventilated fume hood and use amber glassware where possible.
Incomplete Elution After the main fractions have been collected, flush the column with a highly polar solvent (e.g., methanol) to ensure all compounds have been eluted. Analyze this fraction to see if the target compound is present.
Adsorption to Glassware Silanize glassware to reduce active sites that can irreversibly bind to the compound.
Inefficient Extraction from Source Optimize the initial extraction protocol from the plant resin to maximize the recovery of this compound before purification.
Problem 3: Difficulty with Crystallization

Symptoms:

  • The purified this compound remains as an oil or amorphous solid.

  • Formation of very small or poor-quality crystals.

Possible Causes and Solutions:

CauseSolution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC).
Incorrect Solvent Choice Screen a variety of solvents and solvent mixtures to find a system where this compound has moderate solubility (soluble when hot, less soluble when cold).
Supersaturation Not Achieved Slowly evaporate the solvent from a concentrated solution or use a solvent/anti-solvent system to gradually induce crystallization.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained crystal can also initiate crystallization.

Experimental Protocols

Protocol 1: General Purification of this compound using Silica Gel Column Chromatography
  • Preparation of the Crude Extract:

    • Extract the resin of Commiphora sphaerocarpa with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (B1210297) (e.g., 2%, 5%, 10%, 20%, 50%).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Effect of Solvent System on the Purity of this compound in Column Chromatography

Solvent System (n-hexane:ethyl acetate)Purity of this compound (%)
98:285
95:592
90:1095
80:2088

Note: Data are for illustrative purposes only.

Table 2: Illustrative Yield of this compound with Different Purification Techniques

Purification TechniqueYield (%)Purity (%)
Single Step Silica Gel Chromatography6090
Two-Step Silica Gel Chromatography5095
Silica Gel followed by Preparative HPLC40>99

Note: Data are for illustrative purposes only.

Visualizations

experimental_workflow start Crude Extract from Commiphora sphaerocarpa silica_gel Silica Gel Column Chromatography (Gradient Elution) start->silica_gel tlc_analysis TLC Analysis of Fractions silica_gel->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation1 Solvent Evaporation pooling->evaporation1 purity_check1 Purity Check (e.g., HPLC, NMR) evaporation1->purity_check1 hplc Preparative HPLC (Reversed-Phase) purity_check1->hplc < 98% Pure final_product Purified this compound purity_check1->final_product > 98% Pure evaporation2 Solvent Evaporation hplc->evaporation2 evaporation2->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was TLC performed to optimize the solvent system? start->check_tlc optimize_solvent Optimize solvent system using TLC check_tlc->optimize_solvent No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Was the column packed correctly? check_loading->check_packing No success Improved Separation reduce_load->success repack_column Repack the column check_packing->repack_column No check_packing->success Yes repack_column->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Dihydropyrocurzerenone Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Dihydropyrocurzerenone (DHPC) in in vitro experiments. Find troubleshooting strategies and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range (e.g., 1 nM).[1][2] This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a furanosesquiterpene, and like many natural products, it may have limited aqueous solubility.[3] The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[4] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][4]

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity at low concentrations can be due to several factors. First, confirm the purity of your this compound sample, as impurities can lead to unexpected toxic effects. Second, evaluate the health and confluency of your cells before treatment; stressed or overly confluent cells may be more susceptible.[5] Finally, consider reducing the incubation time, as the cytotoxic effects may be rapid.

Q4: My results with this compound are not reproducible. What are some common causes of variability?

A4: Inconsistent results can stem from several sources. To enhance reproducibility, maintain a consistent cell passage number and seeding density. Always prepare fresh dilutions of this compound from a stable, frozen stock solution for each experiment.[5] Also, carefully control incubation times and ensure uniform conditions across all plates.

Q5: How do I differentiate between a true biological effect and non-specific cytotoxicity of this compound?

A5: It is crucial to determine the therapeutic window of this compound. This can be achieved by concurrently performing a functional assay to measure the desired biological effect (e.g., inhibition of a specific signaling pathway) and a cytotoxicity assay (e.g., MTT or LDH assay).[5] The optimal concentration will elicit the desired biological response without causing significant cell death.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound precipitates in the culture medium. - Poor aqueous solubility.- Stock solution concentration is too high.- Improper mixing when diluting into media.- Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in pre-warmed media with vigorous vortexing between dilutions.[4]- Consider using a solubilizing agent, but first, test its effect on the cells alone.- Visually inspect the wells under a microscope for any precipitate after adding the compound.[6]
No observable effect of this compound. - The concentration range is too low.- The incubation time is too short.- The compound is inactive in the chosen cell line or assay.- Test a higher concentration range in your next dose-response experiment.[2][5]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2]- Verify the compound's activity in a different, potentially more sensitive, cell line.
High background signal in colorimetric/fluorometric assays. - this compound may be interfering with the assay reagents.- The solvent (DMSO) concentration is too high and is causing interference.- Run a control with this compound and the assay reagent in a cell-free medium to check for direct interactions.[5]- Ensure the final solvent concentration is consistent and non-toxic across all wells.[2]- Consider using an alternative assay with a different detection method.[6]
Variable cell viability readings across wells. - Uneven cell seeding.- "Edge effects" in the multi-well plate.- Ensure the cell suspension is thoroughly mixed before and during seeding.- To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.[2]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HeLaCervical Cancer4818.5
HepG2Liver Cancer4832.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
115.312.8>95
545.238.6>95
1078.972.4>90
2585.180.575
5088.683.255

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[1]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK Signaling Pathway Modulation by this compound
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Serial Dilution in Culture Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with Compound cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity functional Functional Assay (e.g., Western Blot) incubate->functional analyze_cyto Calculate IC50 cytotoxicity->analyze_cyto analyze_func Quantify Biological Effect functional->analyze_func optimize Determine Optimal Concentration analyze_cyto->optimize analyze_func->optimize

Caption: Experimental workflow for optimizing this compound concentration.

mapk_pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response DHPC This compound Raf Raf DHPC->Raf ? MEKK MEKK DHPC->MEKK ? ASK1 ASK1 DHPC->ASK1 ? Stimulus External Stimulus (e.g., Growth Factor, Stress) Stimulus->Raf Stimulus->MEKK Stimulus->ASK1 MEK1_2 MEK1/2 Raf->MEK1_2 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Proliferation Proliferation ERK1_2->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Technical Support Center: Furanosesquiterpene Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the analysis of furanosesquiterpenes by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my quantification of certain furanosesquiterpenes, like curzerene (B231402), highly variable and seemingly overestimated?

A1: This is a classic pitfall in furanosesquiterpene analysis and is often due to the thermal rearrangement of other furanosesquiterpenes in the hot GC injector. A common example is the Cope rearrangement of furanodiene (B1217673) into curzerene.[1][2][3][4][5] This on-column conversion leads to an artificially high measurement of curzerene and a correspondingly low or absent detection of furanodiene. A broad peak for curzerene in the chromatogram can be an indicator of this thermal rearrangement occurring during the run.[1][4][5]

Q2: How can I prevent the thermal degradation and isomerization of my furanosesquiterpene samples during GC-MS analysis?

A2: To minimize thermal degradation, it is crucial to use milder GC conditions. This can be achieved by:

  • Lowering the injector temperature: While a high injector temperature is often used for less volatile compounds, it can be detrimental to thermally labile furanosesquiterpenes.[6]

  • Using a lower initial oven temperature and a slower temperature ramp.

  • Employing isothermal analysis at a lower temperature: For instance, running the analysis at a constant temperature of 100°C has been shown to successfully quantify furanodiene without significant rearrangement to curzerene.[1][2][5]

Q3: I am having trouble separating isomeric furanosesquiterpenes. What can I do to improve chromatographic resolution?

A3: Co-elution of isomers is a common challenge in the analysis of complex mixtures like essential oils.[7] To improve the separation of furanosesquiterpene isomers, consider the following:

  • Column Selection: Utilize a GC column with a different stationary phase to alter selectivity. For sesquiterpenes, columns like DB-5 or HP-5MS are commonly used, but a more polar column could provide better separation for certain isomers.

  • Optimize GC Method: Adjust the temperature program with a slower ramp rate to enhance separation.

  • Use of Chiral Columns: For the separation of enantiomers, a chiral stationary phase is necessary.[8]

Q4: Do I need to derivatize my furanosesquiterpene samples before GC-MS analysis?

A4: Derivatization is generally necessary for furanosesquiterpenes containing polar functional groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups.[9] These groups make the compounds less volatile and more prone to peak tailing. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[9][10][11] For furanosesquiterpenes that are already volatile and do not possess these polar functional groups, derivatization is not typically required.

Q5: What are common sources of interference in furanosesquiterpene analysis, and how can I minimize them?

A5: Interference can arise from the sample matrix itself, leading to co-eluting peaks and ion suppression or enhancement in the mass spectrometer.[12][13][14] Proper sample preparation is key to minimizing these matrix effects. For plant materials, this can involve steam distillation or solvent extraction followed by cleanup steps like solid-phase extraction (SPE). When analyzing biological samples like plasma, liquid-liquid extraction is a common method to remove interfering substances.[15][16][17]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Asymmetrical peaks, often with a "tail" extending from the back or a "front" pushing from the beginning of the peak.

  • Possible Causes & Solutions:

Possible CauseSolution
Active Sites in the GC System Perform inlet maintenance, including changing the liner and septum. Use a deactivated liner.
Column Contamination Bake out the column according to the manufacturer's instructions. If contamination persists, trim the front end of the column.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the column.
Analyte Polarity For polar furanosesquiterpenes, consider derivatization to reduce active hydrogens.
Problem 2: Inconsistent Retention Times
  • Symptom: The time it takes for a specific furanosesquiterpene to elute from the column varies between runs.

  • Possible Causes & Solutions:

Possible CauseSolution
Leaks in the GC System Check for leaks at the inlet, column connections, and septum using an electronic leak detector.
Inconsistent Oven Temperature Verify the accuracy and stability of the GC oven temperature.
Carrier Gas Flow Rate Fluctuation Check the gas supply and regulators. Ensure the electronic pressure control (EPC) is functioning correctly.
Column Bleed Condition the column at a high temperature (within its limits) to remove any bonded phase that is bleeding.

Quantitative Data Summary

The following table provides a summary of quantitative data for selected furanosesquiterpenes from published GC-MS methods. Note that limits of detection (LOD) and quantification (LOQ) can vary significantly depending on the instrument and method used.

FuranosesquiterpeneMatrixLODLOQReference
CurzereneRat Plasma-10.16 ng/mL[15]
MethoxyfuranodieneRat Plasma-7.88 ng/mL[15]
Atractylon (B190628)Rat Plasma-10 ng/mL[16][17]
Clove Oil (major components)Essential Oil0.02 ppm-[18]
Citronella Oil (major components)Essential Oil0.033 ppm-[18]
Patchouli Oil (major components)Essential Oil0.005 ppm-[18]
Lemongrass Oil (major components)Essential Oil0.016 ppm-[18]

Experimental Protocols

Protocol 1: Sample Preparation of Furanosesquiterpenes from Commiphora Resin

This protocol is adapted for the extraction of volatile and semi-volatile furanosesquiterpenes from resinous plant material.

  • Grind the Resin: Coarsely powder approximately 10 g of the resin.[19]

  • Extraction (choose one):

    • Steam Distillation: Perform steam distillation on the powdered resin to collect the essential oil.[19]

    • Soxhlet Extraction: Extract the powdered resin with a suitable solvent like ethyl acetate (B1210297) for 48 hours.[19]

  • Concentration: If using Soxhlet extraction, concentrate the extract using a rotary evaporator to obtain a mass.

  • Sample Dilution: Dissolve the obtained oil or extract in a minimal amount of a volatile solvent (e.g., ethyl acetate, hexane) suitable for GC-MS analysis.[20]

  • Filtration/Centrifugation: Filter or centrifuge the sample to remove any particulate matter before transferring to a GC vial.[20]

Protocol 2: GC-MS Analysis of Atractylon in Rat Plasma

This protocol describes a validated method for the quantification of the furanosesquiterpene atractylon.[16][17]

  • Sample Pretreatment: To a plasma sample, add an internal standard (e.g., acetophenone).

  • Liquid-Liquid Extraction: Perform liquid-liquid extraction with a mixture of ethyl acetate and n-hexane (1:1, v/v).

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent.

  • GC-MS Conditions:

    • Column: HP-5 capillary column.

    • Oven Program: Initial temperature of 90°C for 2 min, ramp at 25°C/min to 150°C, then 10°C/min to 200°C, and finally 25°C/min to 260°C, hold for 3 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, with target ions m/z 108.1 for atractylon and m/z 105.1 for acetophenone (B1666503) (internal standard).

Visualizations

Troubleshooting_Thermal_Degradation cluster_symptom Symptom cluster_cause Primary Cause cluster_solutions Solutions cluster_verification Verification Symptom Inaccurate Quantification of Furanosesquiterpenes (e.g., High Curzerene, Low/No Furanodiene) Cause Thermal Rearrangement in GC Injector (e.g., Furanodiene -> Curzerene) Symptom->Cause is likely due to Solution1 Lower Injector Temperature Cause->Solution1 can be mitigated by Solution2 Use Milder Oven Program (Lower initial temp, slower ramp) Cause->Solution2 Solution3 Isothermal Analysis at Low Temp (e.g., 100°C) Cause->Solution3 Verification Accurate Quantification of Thermally Labile Furanosesquiterpenes Solution1->Verification leads to Solution2->Verification Solution3->Verification

Caption: Troubleshooting thermal degradation of furanosesquiterpenes.

Derivatization_Workflow Start Sample containing hydroxylated furanosesquiterpenes Decision Is the analyte sufficiently volatile and thermally stable for GC? Start->Decision Derivatize Perform Derivatization (e.g., Silylation with BSTFA/TMCS) Decision->Derivatize No Direct_Analysis Direct GC-MS Analysis Decision->Direct_Analysis Yes GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis End Volatile, stable derivative - Improved peak shape - Accurate quantification GCMS_Analysis->End Poor_Chromatography Poor peak shape (tailing), potential degradation Direct_Analysis->Poor_Chromatography

Caption: Decision workflow for derivatization of furanosesquiterpenes.

References

Technical Support Center: Troubleshooting Dihydropyrocurzerenone Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydropyrocurzerenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation, with a focus on preventing the precipitation of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a furanosesquiterpene, a class of natural compounds isolated from the resin of Commiphora sphaerocarpa.[1][2] Sesquiterpenes are of significant interest in drug discovery due to their diverse biological activities. Compounds of this class have been investigated for their potential anti-inflammatory, and neuroprotective properties.

Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?

This compound is a hydrophobic molecule, meaning it has low solubility in water-based solutions like cell culture media. Precipitation is a common issue with hydrophobic compounds and typically occurs when the concentration of this compound exceeds its solubility limit in the media. This can be influenced by several factors including the final concentration of the compound, the solvent used for the stock solution, and the dilution method.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds. It is advisable to prepare a high-concentration stock solution in 100% DMSO.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, some sensitive or primary cell lines may require even lower concentrations (e.g., ≤ 0.1%). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic troubleshooting steps to address the precipitation of this compound in your experimental media.

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Addition Stock solution is too concentrated or improper dilution technique.Prepare a high-concentration primary stock in 100% DMSO. Perform serial dilutions by first creating an intermediate dilution in a small volume of media or PBS before adding to the final volume. Add the stock solution drop-wise to the media while gently swirling.
Precipitation Over Time The compound is coming out of solution as it equilibrates at the experimental temperature.Ensure the media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Consider using a carrier molecule like cyclodextrin (B1172386) to improve solubility.
Cloudy Media or Visible Particles The final concentration of this compound is too high for the media composition.Perform a dose-response experiment starting with a lower final concentration to determine the solubility limit in your specific media.
Inconsistent Results Between Experiments Variability in media preparation, temperature, or mixing.Standardize your protocol for media preparation and compound addition. Ensure consistent warming and mixing procedures for all experiments.

Data Presentation: Solubility of Hydrophobic Compounds

SolventAbbreviationPolarityExpected Solubility of this compound
WaterH₂OHighVery Low / Insoluble
Phosphate-Buffered SalinePBSHighVery Low / Insoluble
EthanolEtOHHighModerately Soluble
MethanolMeOHHighModerately Soluble
Dimethyl SulfoxideDMSOHigh (Aprotic)Highly Soluble
DimethylformamideDMFHigh (Aprotic)Highly Soluble
Acetone(CH₃)₂COMediumSoluble
AcetonitrileACNMediumSoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation : Allow the vial of this compound to equilibrate to room temperature before opening.

  • Solvent Addition : Add a precise volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution : Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) and sonication can aid in dissolution.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Three-Step Solubilization for Cell Culture Media

This protocol is adapted from a method developed to dissolve highly hydrophobic compounds in aqueous media.[3][4]

  • Step 1: Prepare Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Step 2: Intermediate Dilution with Serum : Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the 10 mM stock solution 1:10 in the pre-warmed FBS. This step helps to coat the hydrophobic compound with proteins, improving its dispersion in the aqueous media.

  • Step 3: Final Dilution in Media : Pre-warm your cell culture medium to 37°C. Perform the final dilution of the intermediate stock into the cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the tolerated limits for your cell line.

Visualizations

Experimental Workflow for Preventing Precipitation

G Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Dilution into Media cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Add 100% DMSO prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 prep4 High-Concentration Stock (e.g., 10 mM) prep3->prep4 dil2 Perform Serial Dilution (Intermediate Step) prep4->dil2 Use Stock for Dilution dil1 Pre-warm Media to 37°C dil1->dil2 dil3 Add Drop-wise to Final Media Volume dil2->dil3 dil4 Gently Swirl/Mix dil3->dil4 dil5 Visually Inspect for Precipitation dil4->dil5 ts1 Precipitate Forms dil5->ts1 ts2 Lower Final Concentration ts1->ts2 ts3 Use Carrier (e.g., Cyclodextrin) ts1->ts3 ts4 Optimize DMSO Concentration ts1->ts4

Caption: A flowchart outlining the key steps for preparing and diluting this compound to prevent precipitation in experimental media.

Potential Signaling Pathways for Sesquiterpenes

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling cascades such as the NF-κB and MAPK pathways.[5]

G Potential Anti-Inflammatory Signaling Pathways for Sesquiterpenes cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response stimulus e.g., LPS mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb_path NF-κB Pathway stimulus->nfkb_path cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb_path->cytokines inflammation Inflammation cytokines->inflammation compound This compound (Hypothesized) compound->mapk Inhibition compound->nfkb_path Inhibition

Caption: A diagram illustrating the potential mechanism of action of this compound in modulating inflammatory signaling pathways, based on the activity of similar sesquiterpene compounds.

References

Column chromatography optimization for Dihydropyrocurzerenone isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of column chromatography for dihydropyrocurzerenone (B3029231) isolation, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: I am not getting good separation of this compound from other furanosesquiterpenes. What can I do?

Answer:

Poor separation is a common issue when isolating structurally similar compounds like furanosesquiterpenes from Commiphora resin extracts.[1][2][3] Here are several strategies to improve resolution:

  • Optimize the Solvent System:

    • Gradient Elution: A shallow gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or heptane (B126788) is often effective for separating sesquiterpenes.[4][5][6] Start with 100% hexane and gradually increase the ethyl acetate concentration. A very slow increase in polarity is crucial.

    • Solvent Choice: If hexane/ethyl acetate is not providing adequate separation, consider trying other solvent systems. Dichloromethane (B109758)/ethyl acetate or acetone/hexane can offer different selectivities.[7]

    • TLC First: Always develop your separation method on a Thin Layer Chromatography (TLC) plate first to identify the optimal solvent system before running the column.

  • Adjust the Stationary Phase:

    • Silica (B1680970) Gel Properties: The type of silica gel can impact separation. Use a high-quality silica gel with a small particle size (e.g., 70-230 mesh) for better resolution.[5]

    • Alternative Adsorbents: If silica gel fails, consider alternative stationary phases like alumina (B75360) or Sephadex LH-20, which provides a combination of size exclusion and adsorption chromatography.[8]

  • Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done carefully.[9][10]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. For samples with poor solubility, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.

Question: My compound seems to be degrading on the column. How can I prevent this?

Answer:

This compound, like many natural products, can be sensitive to the stationary phase.

  • Deactivate the Silica Gel: Silica gel is acidic and can cause degradation of acid-sensitive compounds. You can deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) mixed in the mobile phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Speed of Purification: Minimize the time the compound spends on the column by using flash chromatography.

Question: I am not recovering my compound from the column. Where could it be?

Answer:

Several factors could lead to poor or no recovery of this compound:

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed to the silica gel. Try flushing the column with a much more polar solvent, like methanol, to see if the compound elutes.

  • Compound Degradation: As mentioned above, the compound may have degraded on the column.

  • Low Concentration: The fractions containing your compound may be too dilute to detect. Try concentrating the fractions before analysis by TLC.

  • Incorrect Fractions Collected: It's possible the compound eluted either much earlier or much later than expected. It is crucial to monitor the elution closely with TLC.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the column chromatography of a Commiphora resin extract to isolate this compound?

A1: A good starting point is a gradient elution with hexane and ethyl acetate.[5] Begin with 100% hexane and gradually increase the concentration of ethyl acetate. For example, you can use a stepwise gradient of 2%, 5%, 10%, 20%, etc., of ethyl acetate in hexane.[5] The optimal gradient will need to be determined by TLC analysis of the crude extract.

Q2: What type of stationary phase is most suitable for this compound isolation?

A2: Silica gel (70-230 mesh) is the most commonly used and effective stationary phase for the separation of sesquiterpenes from Commiphora species.[5][6]

Q3: How can I monitor the separation during column chromatography?

A3: Thin Layer Chromatography (TLC) is the best method for monitoring the separation.[2] Collect fractions of the eluent and spot them on a TLC plate alongside your crude extract and a reference standard if available. This will allow you to track the elution of your target compound and decide which fractions to combine.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your sample is not very soluble in the initial mobile phase. To dry load, dissolve your sample in a suitable solvent, add silica gel, and then evaporate the solvent completely to get a free-flowing powder, which you can then add to the top of your packed column.

Experimental Protocol: Column Chromatography of Commiphora sphaerocarpa Resin Extract

This protocol is a general guideline based on methods used for isolating furanosesquiterpenes from Commiphora species.[5] Optimization will be required for specific experimental conditions.

  • Preparation of the Crude Extract:

    • Extract the air-dried and ground resin of Commiphora sphaerocarpa sequentially with solvents of increasing polarity, for instance, starting with hexane, followed by dichloromethane and then ethyl acetate.

    • Concentrate the hexane extract under reduced pressure to obtain the crude hexane extract.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract. A general rule of thumb is a 1:20 to 1:50 ratio of crude extract to silica gel by weight.

    • Pack the column with silica gel (70-230 mesh) using either a wet or dry packing method, ensuring a homogenous and air-bubble-free packing.[9][10]

    • Equilibrate the packed column with the initial mobile phase (100% hexane).

  • Sample Loading:

    • Dissolve the crude hexane extract in a minimal volume of hexane or dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, perform a dry loading as described in the FAQs.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%, 100%).

    • Collect fractions of a suitable volume (e.g., 10-25 mL) throughout the elution process.

  • Monitoring and Analysis:

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that contain the pure this compound based on the TLC analysis.

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and GC-MS.[1]

Data Presentation

Table 1: Recommended Stationary and Mobile Phases

Stationary PhaseRecommended Mobile Phase SystemApplication Notes
Silica Gel (70-230 mesh)Hexane/Ethyl Acetate (Gradient)Standard choice for furanosesquiterpene separation.[5][6]
Silica Gel (70-230 mesh)Dichloromethane/Ethyl Acetate (Gradient)Alternative for compounds with different polarity.
Alumina (Neutral)Hexane/Ethyl Acetate (Gradient)Useful for acid-sensitive compounds.
Sephadex LH-20Methanol/Dichloromethane (Isocratic)For separation based on size and polarity.[8]

Visualizations

Experimental_Workflow Start Start: Commiphora sphaerocarpa Resin Extraction Solvent Extraction (Hexane) Start->Extraction Crude_Extract Crude Hexane Extract Extraction->Crude_Extract Sample_Loading Sample Loading Crude_Extract->Sample_Loading Column_Prep Column Packing (Silica Gel) Column_Prep->Sample_Loading Elution Gradient Elution (Hexane -> Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Final_Product Isolated this compound Pooling->Final_Product

Caption: Experimental workflow for this compound isolation.

Troubleshooting_Flowchart Start Problem Encountered Poor_Separation Poor Separation? Start->Poor_Separation Degradation Compound Degradation? Start->Degradation No_Recovery No Recovery? Start->No_Recovery Solvent Optimize Solvent System (TLC) Poor_Separation->Solvent Stationary_Phase Change Stationary Phase Poor_Separation->Stationary_Phase Packing Check Column Packing Poor_Separation->Packing Deactivate Deactivate Silica Gel Degradation->Deactivate Alt_Stationary Use Neutral Alumina Degradation->Alt_Stationary Speed Increase Elution Speed Degradation->Speed Flush Flush with Polar Solvent No_Recovery->Flush Check_Degradation Check for Degradation No_Recovery->Check_Degradation Concentrate Concentrate Fractions No_Recovery->Concentrate

Caption: Troubleshooting guide for column chromatography issues.

References

Validation & Comparative

Comparative Analysis of Dihydropyrocurzerenone and Curzerenone Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available bioactivity data between Curzerenone and its lesser-known analogue, Dihydropyrocurzerenone. While Curzerenone has been the subject of numerous studies investigating its therapeutic potential, particularly in the realms of cancer, inflammation, and microbial infections, research on this compound remains scarce, precluding a direct and detailed comparative analysis of their biological effects.

This guide synthesizes the current knowledge on Curzerenone's bioactivity, providing an overview of its mechanisms of action and supporting experimental data. The absence of equivalent data for this compound highlights a significant gap in the phytochemical and pharmacological understanding of Curcuma species and underscores the need for future research into this compound.

Curzerenone: A Multifaceted Bioactive Sesquiterpenoid

Curzerenone, a sesquiterpenoid isolated from various Curcuma species, has demonstrated a range of biological activities, with a primary focus on its anticancer properties.

Anticancer Activity

Multiple studies have highlighted the potential of Curzerenone as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms of action involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

Signaling Pathways Implicated in Curzerenone's Anticancer Effect:

  • PI3K/AKT/mTOR Pathway: Curzerenone has been observed to attenuate this crucial pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, Curzerenone can effectively halt cancer progression.

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival. Curzerenone has been shown to activate the p38 MAPK/ERK signaling pathway, which can lead to the induction of apoptosis in cancer cells.

  • NF-κB Pathway: The NF-κB pathway plays a critical role in inflammation and cancer. Curzerenone has been found to inhibit the NF-κB pathway in a dose-dependent manner, thereby reducing inflammation and potentially inhibiting cancer development.

The following diagram illustrates the simplified signaling pathways affected by Curzerenone in cancer cells.

Curzerenone_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes MAPK_ERK p38 MAPK/ERK Apoptosis_Genes Apoptotic Gene Expression MAPK_ERK->Apoptosis_Genes Promotes IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_p65_p50_nucleus->Gene_Expression Promotes Curzerenone Curzerenone Curzerenone->PI3K Inhibition Curzerenone->MAPK_ERK Activation Curzerenone->IKK Inhibition

Caption: Signaling pathways modulated by Curzerenone in cancer cells.

Quantitative Data on Anticancer Activity of Curzerenone

Cell LineAssayIC50 ValueReference
Gemcitabine-resistant lung cancer cellsMTT Assay24 µM[1]
Antioxidant Activity

Curzerenone has also been reported to possess antioxidant properties, which contribute to its overall therapeutic potential. Antioxidants are crucial for neutralizing harmful free radicals in the body, which can cause cellular damage and contribute to various diseases.

Quantitative Data on Antioxidant Activity of Curzerenone

Antibacterial Activity

Curzerenone has demonstrated mild to moderate antibacterial activity against certain bacterial strains. This suggests its potential as a natural antibacterial agent, although its efficacy is generally lower than that of standard antibiotics.

Quantitative Data on Antibacterial Activity of Curzerenone

BacteriumMethodResultReference
E. coliDisc DiffusionInhibition Zone: 10.8 ± 0.52 mm[2][3]
S. aureusNot specifiedEffective[3]

This compound: An Unexplored Frontier

Despite being a structurally related sesquiterpenoid, this compound has not been the subject of significant biological investigation. Extensive searches of scientific databases did not yield any published studies detailing its bioactivity, including its effects on cancer cells, its antioxidant or antibacterial properties, or the signaling pathways it may modulate.

Experimental Protocols

To facilitate future comparative studies, this section provides an overview of the standard experimental protocols used to assess the bioactivities discussed for Curzerenone.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for specified time B->C D Add MTT reagent C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate IC50 value G->H

Caption: General workflow for the MTT assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol B Mix with varying concentrations of compound A->B C Incubate in the dark at room temperature B->C D Measure absorbance (e.g., at 517 nm) C->D E Calculate percentage of radical scavenging activity D->E

Caption: General workflow for the DPPH assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. It can be used to determine the expression levels of key proteins in a signaling pathway.

Workflow:

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking D->E F Incubation with Primary Antibody E->F G Incubation with Secondary Antibody F->G H Detection (e.g., Chemiluminescence) G->H I Analysis of Band Intensity H->I

Caption: General workflow for Western blot analysis.

Conclusion

The available scientific evidence strongly supports the bioactivity of Curzerenone, particularly its potential as an anticancer agent through the modulation of key signaling pathways. However, a direct comparative analysis with this compound is currently impossible due to the complete lack of bioactivity data for the latter. This significant knowledge gap presents a clear opportunity for future research. Investigating the biological properties of this compound and comparing them to those of Curzerenone could provide valuable insights into the structure-activity relationships of these sesquiterpenoids and potentially uncover novel therapeutic agents. Researchers are encouraged to undertake studies to isolate or synthesize this compound and evaluate its cytotoxic, antioxidant, and antimicrobial activities using established protocols such as those outlined in this guide.

References

Unveiling the Action of Dihydropyrocurzerenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa, is a natural compound of growing interest for its potential therapeutic applications. While its precise mechanism of action is still under investigation, preliminary evidence from related compounds suggests potential anti-inflammatory and anticancer properties. This guide provides a comparative analysis of the hypothesized mechanism of this compound against the well-established actions of dihydropyridine (B1217469) derivatives, offering a framework for future research and drug development.

Hypothesized Signaling Pathway of this compound

Based on the known biological activities of other furanosesquiterpenes isolated from Commiphora species, this compound is postulated to exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. A proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses, and the activation of pro-apoptotic pathways, leading to cancer cell death.

Hypothesized Mechanism of Action of this compound cluster_cytoplasm Cytoplasm DHP This compound IKK IKK Complex DHP->IKK Inhibition Bax Bax DHP->Bax Activation IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammatory_Genes Inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activation (Blocked) Mitochondrion Mitochondrion Bax->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution start Seed cancer cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read start Culture macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate fix_permeabilize Fix and permeabilize cells stimulate->fix_permeabilize stain Stain with anti-p65 antibody and DAPI fix_permeabilize->stain image Image using fluorescence microscopy stain->image analyze Quantify nuclear translocation of p65 image->analyze start Culture cells on coverslips load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash acquire_baseline Acquire baseline fluorescence wash->acquire_baseline add_compound Add this compound or Nifedipine (control) acquire_baseline->add_compound record_fluorescence Record changes in intracellular calcium concentration add_compound->record_fluorescence

Dihydroquercetin vs. Synthetic Anticancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for more effective and less toxic cancer therapies, natural compounds are a significant source of promising new drug candidates. This guide provides a detailed comparison of the naturally occurring flavonoid, Dihydroquercetin (DHQ), also known as taxifolin, with established synthetic anticancer drugs. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in evaluating the potential of DHQ as a therapeutic agent.

Overview of Dihydroquercetin (DHQ)

Dihydroquercetin is a flavonoid found in various plants and is commercially available as a dietary supplement.[1] It is the reduced form of quercetin (B1663063) and possesses potent antioxidant, anti-inflammatory, antiviral, and antibacterial properties.[1] Notably, DHQ has demonstrated significant anti-tumor activity against a range of malignant tumors, including breast, gastric, hepatocellular, and colon cancers, as well as melanoma and prostate cancer.[1] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways, inhibit cell proliferation and metastasis, induce cell cycle arrest and apoptosis, and enhance the efficacy of chemotherapy.[1]

Comparison with Synthetic Anticancer Drugs

For this guide, we will compare Dihydroquercetin with two widely used synthetic anticancer drugs: 5-Fluorouracil (5-FU) , an antimetabolite, and Paclitaxel (Taxol®) , a taxane. These drugs have different mechanisms of action and provide a broad basis for comparison.

Data Presentation: Quantitative Comparison

The following table summarizes the cytotoxic effects (IC50 values) of Dihydroquercetin and comparable synthetic drugs on various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Dihydropyridine (B1217469) Derivative (S22)A375 (Melanoma)1.71 ± 0.58[2]
Dihydropyridine Derivative (7a)MOLT-4 (Leukemia)17.4 ± 2.0[3]
Dihydropyridine Derivative (7d)MCF-7 (Breast Cancer)28.5 ± 3.5[3]
Dihydropyrimidinone Derivative (4f)MCF-7 (Breast Cancer)2.15[4]
Tamoxifen (Standard) MCF-7 (Breast Cancer) 1.88 [4]
Etoposide (Standard) Various-[5]
Doxorubicin (Standard) T47D and RS (Breast Cancer)Less potent than Doxorubicin but potentiates its effect[3]

Mechanisms of Action: A Comparative Overview

FeatureDihydroquercetin (DHQ)5-Fluorouracil (5-FU)Paclitaxel (Taxol®)
Primary Target Multiple signaling pathways (PI3K/Akt, MAPK, NF-κB, Wnt/β-catenin)DNA and RNA synthesisMicrotubules
Effect on Cell Cycle Induces cell cycle arrestS-phase arrestG2/M phase arrest
Induction of Apoptosis Yes, through various pathwaysYes, due to DNA damageYes, due to mitotic catastrophe
Other Effects Antioxidant, anti-inflammatory, inhibits invasion and migration, enhances chemotherapy efficacyInhibits thymidylate synthaseStabilizes microtubules, leading to mitotic arrest

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by Dihydroquercetin and a standard experimental workflow for assessing cytotoxicity.

DHQ_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects DHQ Dihydroquercetin (DHQ) PI3K PI3K/Akt DHQ->PI3K Inhibits MAPK MAPK DHQ->MAPK Inhibits NFkB NF-κB DHQ->NFkB Inhibits Wnt Wnt/β-catenin DHQ->Wnt Inhibits Proliferation Inhibition of Cell Proliferation PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis Metastasis Inhibition of Metastasis MAPK->Proliferation MAPK->Apoptosis NFkB->Proliferation NFkB->Metastasis Wnt->Proliferation

Caption: Dihydroquercetin's multifaceted anticancer mechanism.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of drug incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read end End read->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A375, MOLT-4) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach for 24 hours.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Dihydroquercetin, 5-FU, Paclitaxel) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

References

In Silico Showdown: A Comparative Analysis of Dihydropyridine Binding Affinity to L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in silico comparison of the binding affinity of several dihydropyridine (B1217469) derivatives to the L-type calcium channel (LTCC). While the initially specified compound, Dihydropyrocurzerenone—a furanosesquiterpene from Commiphora sphaerocarpa—is a distinct chemical entity, a scarcity of publicly available binding affinity data necessitates a focused analysis on the well-documented dihydropyridine class of LTCC blockers.[1] This comparison serves as a practical guide for researchers engaged in the discovery and development of novel calcium channel modulators.

Dihydropyridines (DHPs) are a cornerstone in the treatment of hypertension and angina, exerting their therapeutic effects by blocking L-type voltage-gated Ca2+ channels.[2] These channels are crucial for controlling heart contractility, vascular tone, and pacemaking activity in various cells.[2] The binding affinity of DHPs to the LTCC is a critical determinant of their potency and clinical efficacy.

Comparative Binding Affinities of Dihydropyridine Derivatives

The following table summarizes the in silico and experimental binding affinities of representative dihydropyridine derivatives to the L-type calcium channel. These values provide a quantitative basis for comparing the relative potency of these compounds.

CompoundTarget Protein (PDB ID)In Silico Binding Energy (kcal/mol)Experimental IC50/K_d_ (nM)Reference
NifedipineCav1.2 (Homology Model)-11.60.43 - 3.49 µM (IC50 for various derivatives)[3][4]
AmlodipineCavAb (Bacterial Homolog)Not SpecifiedNot Specified[3]
NitrendipineRabbit Anti-DHP AntibodiesNot Specified0.06 ± 0.02 (K_d_)[5]
PN 200-110Rabbit Anti-DHP AntibodiesNot Specified0.25 - 0.90 (IC50)[5]
Novel DHP 131T0J-10.36Not Specified[6]
Novel DHP 606DAF-11.98Not Specified[6]

Experimental Protocols

Detailed methodologies for both in silico and in vitro assessment of binding affinity are crucial for reproducible and reliable results.

In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation:

    • Obtain the 3D structure of the L-type calcium channel (e.g., from the Protein Data Bank or via homology modeling if a crystal structure is unavailable).[4][7]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the dihydropyridine derivative.

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the known binding pocket of dihydropyridines.

    • Generate a grid box that encompasses the entire binding site.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box on the protein.

    • The program will generate multiple binding poses and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Radioligand Binding Assay Protocol

This experimental protocol provides a method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation:

    • Isolate membranes from a tissue or cell line expressing the L-type calcium channel.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the L-type calcium channel signaling pathway and a typical in silico molecular docking workflow.

L_Type_Calcium_Channel_Signaling cluster_membrane Cell Membrane MembraneDepolarization Membrane Depolarization LTCC L-Type Calcium Channel (LTCC) MembraneDepolarization->LTCC activates CalciumInflux Ca²⁺ Influx LTCC->CalciumInflux mediates DHP Dihydropyridine (e.g., this compound analog) DHP->LTCC blocks IntracellularCalcium Increased Intracellular [Ca²⁺] CalciumInflux->IntracellularCalcium CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) IntracellularCalcium->CellularResponse triggers

Caption: L-Type Calcium Channel Signaling Pathway.

Molecular_Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB/Homology Model) Start->ProteinPrep LigandPrep Ligand Preparation (3D Structure Generation) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy & Pose) Docking->Analysis End End Analysis->End

Caption: In Silico Molecular Docking Workflow.

References

A Comparative Guide to Dihydropyrocurzerenone Across Commiphora Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyrocurzerenone, a furanosesquiterpenoid found within the fragrant resins of Commiphora species, is a subject of growing interest in phytochemical and pharmacological research. This guide offers a comparative overview of its presence across different Commiphora resins, details the experimental protocols for its analysis, and explores its potential biological significance.

Cross-Species Comparison of this compound

This compound has been identified as a constituent in the resins of several Commiphora species, most notably Commiphora sphaerocarpa, from which it has been successfully isolated.[1] Its presence has also been reported in the hydrodistillates of Commiphora myrrha and Commiphora holtziana.[1] While comprehensive quantitative data across a wide range of Commiphora species remains an area for further research, existing studies provide valuable insights into its relative abundance.

The chemical profile of Commiphora resins, rich in terpenes, especially sesquiterpenes and triterpenes, varies significantly between species.[2] This variability is influenced by genetic factors, geographical location, and environmental conditions. Analytical studies utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for determining the presence and quantity of specific compounds like this compound.[1][2]

Table 1: Presence of this compound and Related Furanosesquiterpenes in Select Commiphora Species

Commiphora SpeciesThis compound PresenceOther Notable FuranosesquiterpenesAnalytical MethodReference
C. sphaerocarpaIsolatedCurzerenone, Furanodienone, (1E)-8,12-epoxygermacra-1,7,10,11-tetraen-6-oneNMR, GC, GC-MS[1]
C. myrrhaDetected in hydrodistillateCurzerene, Furanoeudesma-1,3-diene, MethoxyfuranodieneGC-MS[1][3]
C. holtzianaDetected in hydrodistillateCurzerenone, FuranodienoneGC-MS[1]
C. katafNot explicitly mentionedCurzerenone, FuranodienoneGC-MS[1]

Note: The table highlights the confirmed presence of this compound. The absence of a "Detected" status for a particular species does not definitively confirm the compound's absence but may reflect the focus of the cited study.

Experimental Protocols

The analysis of this compound in Commiphora resins typically involves extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Furanosesquiterpenes from Commiphora Resin

Several methods can be employed for the extraction of furanosesquiterpenes, with the choice of solvent and technique influencing the yield and profile of the extracted compounds.

  • Hydrodistillation: This method is suitable for isolating volatile compounds.

    • The resin is ground into a fine powder.

    • The powdered resin is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

    • The collected essential oil is then dried over anhydrous sodium sulfate.

  • Solvent Extraction: This is a common method for obtaining a broader range of compounds.

    • Powdered resin is macerated in a suitable organic solvent (e.g., methanol, ethanol, or hexane) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.[4]

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

    • For more targeted extraction, techniques like Matrix Solid-Phase Dispersion (MSPD) can be utilized, which has shown high efficiency for furanosesquiterpenoid extraction from C. myrrha.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: The essential oil or a solution of the resin extract in a suitable solvent is prepared. An internal standard may be added for accurate quantification.

  • GC-MS Analysis:

    • Column: A capillary column suitable for terpenoid analysis (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C) to ensure volatilization.

    • Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Compound Identification: Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard or by comparison with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard and referencing a calibration curve prepared with a known concentration of a pure standard.

Biological Activities and Signaling Pathways

While the resin of Commiphora species has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and analgesic properties, specific research on the biological activities of isolated this compound is limited. The bioactivity of Commiphora extracts is often attributed to its rich content of furanosesquiterpenes.[2][4]

Furanosesquiterpenoids from Commiphora have demonstrated a range of biological effects, including cytotoxicity against cancer cell lines and antibacterial activity.[2] For instance, two other furanosesquiterpenoids from C. myrrha have been suggested to exert their antibacterial effect by interacting with bacterial DNA gyrase.[4]

The potential signaling pathways modulated by this compound are yet to be elucidated. Research into the broader class of dihydropyridine (B1217469) compounds, which are structurally distinct from this compound, has shown effects on calcium channels and nitric oxide release; however, it is crucial to note that these findings cannot be directly extrapolated to this furanosesquiterpene.[5][6] Future studies are warranted to investigate the specific molecular targets and mechanisms of action of this compound to unlock its therapeutic potential.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for the analysis of this compound and a conceptual representation of its potential, yet to be confirmed, mechanism of action.

Extraction_and_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis Resin Commiphora Resin Grinding Grinding Resin->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation SolventExtraction Solvent Extraction Grinding->SolventExtraction EssentialOil Essential Oil Hydrodistillation->EssentialOil CrudeExtract Crude Extract SolventExtraction->CrudeExtract GCMS GC-MS Analysis EssentialOil->GCMS Sample Injection CrudeExtract->GCMS Sample Injection Identification Identification GCMS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound Analysis.

Hypothetical_Signaling_Pathway DHP This compound Cell Target Cell (e.g., Bacterium, Cancer Cell) DHP->Cell Enters Cell Target Molecular Target (e.g., Enzyme, Receptor) Cell->Target Interacts with Pathway Downstream Signaling Pathway Target->Pathway Modulates Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Hypothetical Mechanism of Action.

References

Dihydropyrocurzerenone and its Potential in Neuroprotection: A Comparative Analysis with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the neuroprotective potential of dihydropyrocurzerenone (B3029231), a lesser-known furanosesquiterpene, against well-established neuroprotective agents. Due to the limited direct research on this compound, this comparison leverages data from structurally related and pharmacologically similar compounds, primarily sesquiterpenoids from the Curcuma genus, with a significant focus on curcumin (B1669340), a compound extensively studied for its neuroprotective properties.

This guide presents a detailed examination of the available preclinical and clinical data for selected neuroprotective agents—Edaravone, Citicoline (B1669096), and Pyrroloquinoline quinone (PQQ)—and juxtaposes them with the neuroprotective profile of curcumin and other sesquiterpenoids. The objective is to offer a comprehensive resource for evaluating the potential therapeutic avenues of novel compounds like this compound by contextualizing them within the landscape of existing neuroprotective strategies.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective efficacy of curcumin (as a proxy for the therapeutic class of this compound) and the selected known neuroprotective agents.

AgentModel/AssayDosage/ConcentrationKey Efficacy DataReference
Curcumin In vitro (Oxygen-Glucose Deprivation)10 µM (pretreatment), 5 µM (post-treatment)Increased thioredoxin protein expression and enzyme activity, protecting neurons from cell injury.[1]
In vivo (Middle Cerebral Artery Occlusion in rats)100 mg/kgCo-administration with human umbilical cord mesenchymal stem cells significantly reduced brain edema and infarct volume.[2]
In vivo (Rotenone-induced Parkinson's Disease model in mice)300 mg/kgUpregulated peroxiredoxin 6 (Prdx6), providing antioxidant and neuroprotective effects.[2]
Edaravone In vitro (H₂O₂-induced neurotoxicity in mRNA-induced motor neurons)Not specifiedAlleviated neurotoxicity and electrophysiological dysfunction.[3]
Clinical Trial (Acute Ischemic Stroke)30 mg b.i.d., i.v., 14 daysShowed a significant shift in the proportion of patients with modified Rankin Scale (mRS) scores of 0 and 1 at 3, 6, and 12 months post-stroke.[4]
Meta-analysis (Acute Ischemic Stroke)Not specifiedAssociated with significantly improved Barthel Index and NIHSS scores on short-term follow-up.[5]
Citicoline Clinical Trial (Acute Ischemic Stroke)1000 mg/day, i.v., 14 days52% of citicoline-treated patients showed significant improvement on a global improvement rating scale compared to 26% in the placebo group.[6]
Data Pooling Analysis (Ischemic Stroke)Not specified25.2% of patients treated with citicoline achieved complete recovery after 12 weeks, compared to 20.2% of placebo-treated patients.[7]
Meta-analysis (Ischemic and Hemorrhagic Stroke)Not specifiedSignificant reduction in the frequency of death or disability at follow-up (57.0% vs. 67.5% for placebo).[7]
Pyrroloquinoline quinone (PQQ) In vivo (Reversible Middle Cerebral Artery Occlusion in rats)3 mg/kg and 10 mg/kg, i.v.Significantly reduced infarct volume and improved neurobehavioral scores when administered up to 3 hours after ischemia.[8]
In vitro (6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells)Not specifiedPrevented cell death and DNA fragmentation by scavenging reactive oxygen species.[9]
Clinical Trial (Elderly adults)20 mg/day, oralImproved cognitive measures.[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided to allow for a critical evaluation of the presented data.

Curcumin: In vitro Oxygen-Glucose Deprivation (OGD) Model
  • Cell Culture: Primary cerebral cortical neurons were cultured from newborn Sprague-Dawley rats.

  • OGD Procedure: Neurons were subjected to OGD by replacing the normal culture medium with a glucose-free medium and placing the cultures in an anaerobic chamber. Reoxygenation was initiated by returning the cultures to a normal glucose-containing medium and a normoxic incubator.

  • Treatment: Curcumin (10 µM for pretreatment or 5 µM for post-treatment) was added to the culture medium before or after the OGD procedure, respectively.

  • Outcome Measures: Cell viability was assessed using standard assays. Protein expression and activity of antioxidant enzymes like thioredoxin were measured using immunocytochemistry and biochemical assays. Nuclear translocation of Nrf2 was also evaluated.[1]

Edaravone: In vivo Model of Acute Ischemic Stroke
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled efficacy trial.

  • Patient Population: Patients with acute ischemic stroke in the middle cerebral artery territory, with a National Institutes of Health Stroke Scale (NIHSS) score of ≥5, were enrolled within 24 hours of symptom onset.

  • Intervention: Patients received either Edaravone (30 mg, twice daily, intravenously for 14 days) or a placebo.

  • Primary and Secondary Endpoints: The primary outcome was assessed using the modified Rankin Scale (mRS) at 3, 6, and 12 months. Secondary assessments included the Barthel Index and mortality rates.[4]

Citicoline: Randomized Clinical Trial in Acute Ischemic Stroke
  • Study Design: A randomized, single-blind experimental study.

  • Patient Population: Patients with acute ischemic stroke.

  • Intervention: Patients were assigned to receive either standard treatment (control group) or standard treatment plus CDP-choline (1,000 mg of citicoline sodium salt) for eight weeks.

  • Outcome Measures: Clinical evaluation and neurophysiological assessment using transcranial magnetic stimulation (TMS) were performed before and after treatment to measure intracortical excitability.[11]

Pyrroloquinoline quinone (PQQ): Reversible Middle Cerebral Artery Occlusion (rMCAo) in Rats
  • Animal Model: Adult rats were subjected to 2 hours of rMCAo using the intraluminal suture technique.

  • Treatment: PQQ (1, 3, or 10 mg/kg) was administered as a single intravenous injection either at the onset of or 3 hours after the initiation of rMCAo.

  • Outcome Measures: Neurobehavioral deficits were evaluated daily for 3 days. Infarct volumes were measured at 72 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated through diverse and often overlapping signaling pathways.

Curcumin and Sesquiterpenoids: A Multi-Targeted Approach

Curcumin's neuroprotective actions are attributed to its ability to modulate multiple signaling pathways. It is a potent antioxidant and anti-inflammatory agent.[12][13] Key mechanisms include the activation of the Nrf2/antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[1] Curcumin also influences the AKT/GSK-3β signaling pathway, which is crucial for cell survival and is implicated in the pathogenesis of Alzheimer's disease.[2]

G Curcumin Signaling Pathways Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 activates AKT AKT Curcumin->AKT activates ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates GSK3b GSK3b AKT->GSK3b inhibits Cell_Survival Cell_Survival GSK3b->Cell_Survival promotes

Caption: Curcumin's neuroprotective signaling pathways.

Edaravone: A Potent Free Radical Scavenger

Edaravone's primary mechanism is its potent free radical scavenging activity, which mitigates oxidative stress, a key contributor to neuronal damage in conditions like stroke and amyotrophic lateral sclerosis (ALS).[14] It inhibits lipid peroxidation and reduces the levels of reactive oxygen species (ROS).[14] Furthermore, Edaravone has been shown to activate the GDNF/RET neurotrophic signaling pathway, which is crucial for motor neuron survival.[3][15] It also upregulates the Nrf2 signaling pathway, enhancing the endogenous antioxidant response.[16]

G Edaravone's Mechanism of Action Edaravone Edaravone Free_Radicals Free_Radicals Edaravone->Free_Radicals scavenges GDNF_RET GDNF_RET Edaravone->GDNF_RET activates Nrf2 Nrf2 Edaravone->Nrf2 activates Oxidative_Stress Oxidative_Stress Free_Radicals->Oxidative_Stress causes Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage leads to Motor_Neuron_Survival Motor_Neuron_Survival GDNF_RET->Motor_Neuron_Survival promotes Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response enhances G Citicoline's Neuroprotective Actions Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Citicoline->Phosphatidylcholine precursor for Phospholipase_A2 Phospholipase_A2 Citicoline->Phospholipase_A2 inhibits Choline Choline Citicoline->Choline provides Neuronal_Membranes Neuronal_Membranes Phosphatidylcholine->Neuronal_Membranes stabilizes Inflammation_ROS Inflammation_ROS Phospholipase_A2->Inflammation_ROS reduces production of Acetylcholine Acetylcholine Choline->Acetylcholine synthesis of Cognitive_Function Cognitive_Function Acetylcholine->Cognitive_Function supports G PQQ's Neuroprotective Signaling PQQ PQQ CREB CREB PQQ->CREB activates Nrf2 Nrf2 PQQ->Nrf2 activates PI3K_Akt PI3K_Akt PQQ->PI3K_Akt activates PGC1a PGC1a CREB->PGC1a activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Antioxidant_Defense Antioxidant_Defense Nrf2->Antioxidant_Defense enhances Neuronal_Survival Neuronal_Survival PI3K_Akt->Neuronal_Survival promotes

References

Validating Dihydropyrocurzerenone as a Therapeutic Target Ligand: A Comparative Guide to STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of Dihydropyrocurzerenone and its analogs, with a focus on Dihydrotanshinone (B163075) I (DHTS), as a therapeutic ligand targeting the Signal Transducer and Activator of Transcription 3 (STAT3). Given the limited direct research on this compound, this guide will use the closely related and well-studied compound, Dihydrotanshinone I, as a primary example. The performance of DHTS will be compared with other known STAT3 inhibitors, supported by experimental data and detailed protocols.

The persistent activation of the STAT3 signaling pathway is a key factor in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[1][2] DHTS has been identified as a potent natural compound that exerts its anti-tumor effects by inhibiting this pathway.[3][4][5]

Comparative Analysis of STAT3 Inhibitors

The efficacy of Dihydrotanshinone I (DHTS) as a STAT3 inhibitor is benchmarked against other well-characterized small molecule inhibitors, Stattic and S3I-1757. The following table summarizes their inhibitory concentrations (IC50) in various cancer cell lines and assays.

CompoundAssay TypeCell Line/TargetIC50 ValueReference
Dihydrotanshinone I (DHTS) Cell Viability (CCK-8)SMMC7721 (Hepatocellular Carcinoma)~2 µM (24h)[4]
Cell Viability (CCK-8)4T1 (Breast Cancer)6.97 µM[6]
Cell Viability (CCK-8)ESCC (Esophageal Squamous Cell Carcinoma)Varies by cell line[3]
Stattic STAT3-DNA Binding (ELISA)Recombinant STAT31.27 ± 0.38 µM[7]
S3I-1757 STAT3-DNA Binding (ELISA)Recombinant STAT30.31 ± 0.18 µM[7]
Fluorescence PolarizationRecombinant STAT37.39 ± 0.95 µM[7]
TTI-101 STAT3 PhosphorylationMultiple Cancer Cell Lines25-120 nM[8]
Signaling Pathway and Mechanism of Action

The JAK/STAT3 pathway is a crucial signaling cascade that regulates gene expression involved in cell proliferation, survival, and differentiation.[9] Dysregulation of this pathway, leading to constitutive STAT3 activation, is a hallmark of many cancers.[10] Dihydrotanshinone I has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased phosphorylation and nuclear translocation of STAT3.[4]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3_dimer pSTAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerization pSTAT3_dimer_n pSTAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Nuclear Translocation Target_Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer_n->Target_Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor DHTS Dihydrotanshinone I (DHTS) DHTS->JAK Inhibition

Figure 1: Simplified JAK/STAT3 signaling pathway and the inhibitory action of Dihydrotanshinone I (DHTS).

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the inhibitory effect of compounds on the STAT3 signaling pathway.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to semi-quantitatively measure the levels of phosphorylated STAT3 (Tyr705), providing a direct indication of STAT3 activation.[9][11][12]

a. Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with DHTS) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis of p-STAT3.

b. Detailed Methodology

  • Cell Culture and Treatment: Plate cancer cells (e.g., SMMC7721, 4T1) and grow to 70-80% confluency. Treat cells with varying concentrations of Dihydrotanshinone I or other inhibitors for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford protein assay.[9]

  • SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel (e.g., 10%).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Chemiluminescent Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total STAT3) to determine the relative levels of p-STAT3.

Immunofluorescence for STAT3 Nuclear Translocation

This method visualizes the subcellular localization of STAT3, demonstrating whether the inhibitor prevents its translocation from the cytoplasm to the nucleus upon activation.[14][15][16]

a. Experimental Workflow

Immunofluorescence_Workflow Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with Inhibitor & Stimulant (e.g., IL-6) Cell_Seeding->Treatment Fixation 3. Fixation (e.g., with Paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilization (e.g., with Triton X-100) Fixation->Permeabilization Blocking 5. Blocking Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-STAT3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Staining 8. Nuclear Counterstaining (DAPI) Secondary_Ab->Staining Imaging 9. Fluorescence Microscopy Staining->Imaging

Figure 3: Experimental workflow for immunofluorescence analysis of STAT3 nuclear translocation.

b. Detailed Methodology

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After 24 hours, treat the cells with the inhibitor (e.g., Dihydrotanshinone I) for a designated period, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a solution containing BSA and normal goat serum in PBS for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against STAT3 overnight at 4°C. Following washes, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Fluorescence Microscopy: Visualize the subcellular localization of STAT3 using a fluorescence microscope. In untreated or stimulated cells, STAT3 will show nuclear accumulation, while effective inhibitors will retain STAT3 in the cytoplasm.[17]

In Vivo Xenograft Model

To assess the anti-tumor efficacy of a STAT3 inhibitor in a living organism, a xenograft mouse model is commonly employed.[18][19][20]

a. Experimental Workflow

Xenograft_Workflow Cell_Injection 1. Subcutaneous Injection of Cancer Cells into Immunocompromised Mice Tumor_Growth 2. Monitor Tumor Growth Cell_Injection->Tumor_Growth Treatment_Initiation 3. Initiate Treatment When Tumors Reach a Specific Volume Tumor_Growth->Treatment_Initiation Drug_Administration 4. Administer Inhibitor or Vehicle Control (e.g., Intraperitoneally) Treatment_Initiation->Drug_Administration Monitoring 5. Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Endpoint 6. Euthanize Mice at Endpoint Monitoring->Endpoint Analysis 7. Excise Tumors for Analysis (e.g., Western Blot, IHC) Endpoint->Analysis

Figure 4: Experimental workflow for an in vivo xenograft model.

b. Detailed Methodology

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., Dihydrotanshinone I) or a vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.[18]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treatment group compared to the control group indicates anti-tumor efficacy.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as Western blotting for p-STAT3 or immunohistochemistry, to confirm the mechanism of action in vivo.

Conclusion

The presented data and protocols provide a framework for the validation of this compound and its analogs, such as Dihydrotanshinone I, as therapeutic ligands targeting the STAT3 pathway. The comparative data demonstrates that DHTS exhibits potent anti-proliferative effects at micromolar concentrations, comparable to other known STAT3 inhibitors. The detailed experimental workflows offer a guide for researchers to independently verify these findings and further explore the therapeutic potential of this class of compounds. The consistent inhibition of STAT3 phosphorylation and nuclear translocation, coupled with in vivo anti-tumor activity, strongly supports the validation of Dihydrotanshinone I as a promising STAT3-targeting therapeutic agent.

References

Dihydropyridine Derivatives: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines are a class of organic compounds with a core dihydropyridine (B1217469) ring structure. While widely known for their role as calcium channel blockers in the treatment of hypertension, a growing body of evidence highlights their potential as anticancer agents.[1][2] Certain DHP derivatives have been shown to exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. This selectivity is a critical attribute for any potential chemotherapeutic agent, as it can lead to more effective treatments with fewer side effects.[3]

The mechanism of action for the anticancer effects of many DHP derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] This is often achieved through the modulation of specific signaling pathways that regulate cell survival and proliferation.

Comparative Cytotoxicity: A Data-Driven Overview

The selective cytotoxicity of dihydropyridine derivatives is quantified by comparing their half-maximal inhibitory concentration (IC50) values in cancer cell lines versus normal cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. An ideal anticancer compound will have a low IC50 for cancer cells and a high IC50 for normal cells, resulting in a high selectivity index (SI = IC50 normal cell / IC50 cancer cell).

Below is a summary of reported IC50 values for various dihydropyridine derivatives, demonstrating their selective cytotoxic profiles.

Dihydropyridine DerivativeCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
DHP-8 [4]A375MelanomaNot specifiedHaCaTNot specifiedSelectively cytotoxic
A549Lung CarcinomaNot specifiedWL-38Not specifiedSelectively cytotoxic
HeLaCervical CarcinomaNot specifiedPBMCsNot specifiedSelectively cytotoxic
HepG2Hepatocellular CarcinomaNot specified
SH-SY5YNeuroblastomaNot specified
Compound 7a [1]MOLT-4T-cell Leukemia17.4 ± 2.0---
LS180Colon Adenocarcinoma29.7 ± 4.7---
Compound 7d [1]MCF-7Breast Adenocarcinoma28.5 ± 3.5---
Unnamed DHP Derivative [6]HN13Head and Neck Squamous Cell Carcinoma9.56OHMF32.903.44
HN12Head and Neck Squamous Cell Carcinoma22.45HEK293> 50> 2.23

Mechanism of Action: Induction of Apoptosis

A key mechanism by which dihydropyridine derivatives exert their selective anticancer effects is through the induction of apoptosis. Studies have shown that these compounds can trigger a cascade of molecular events leading to programmed cell death in malignant cells.

One such derivative, designated as DHP-8 , has been shown to induce apoptosis in human melanoma (A375) and hepatocellular carcinoma (HepG2) cells.[4] The proposed signaling pathway for DHP-8-induced apoptosis is initiated by the activation of Sirtuin1 (SIRT1). Activated SIRT1 subsequently leads to a decrease in the phosphorylation of AKT at serine 473 (pAKTser473) and a reduction in the expression of survivin. The dephosphorylation of AKT results in the decreased phosphorylation of GSK3β at serine 9, leading to the proteasomal degradation of the anti-apoptotic protein Mcl-1. This cascade of events ultimately culminates in the activation of caspases and the execution of apoptosis.[4]

Below is a diagram illustrating this proposed signaling pathway.

DHP8_Apoptosis_Pathway DHP8 DHP-8 SIRT1 SIRT1 DHP8->SIRT1 Activates pAKT pAKT (Ser473)↓ SIRT1->pAKT Survivin Survivin↓ SIRT1->Survivin pGSK3b pGSK3β (Ser9)↓ pAKT->pGSK3b Apoptosis Apoptosis Survivin->Apoptosis Inhibits Mcl1 Mcl-1 Degradation↑ pGSK3b->Mcl1 Mcl1->Apoptosis Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Normal & Cancer Cell Lines CellSeeding Seed Cells into 96-well Plates CellCulture->CellSeeding Incubation Treat Cells and Incubate (e.g., 24-72h) CellSeeding->Incubation DrugPrep Prepare Serial Dilutions of DHP Derivative DrugPrep->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs CalcViability Calculate % Cell Viability ReadAbs->CalcViability PlotCurve Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

References

Safety Operating Guide

Safe Disposal of Dihydropyrocurzerenone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Novel Chemical Compounds.

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or lesser-studied compounds like Dihydropyrocurzerenone, a furanosesquiterpene used in research, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on established best practices for chemical waste management is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, drawing upon general principles for handling research-grade chemicals.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to assume the compound may possess unknown hazards. Researchers should always wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Procedures: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine the nature of the waste containing this compound. This includes pure, unused compound, contaminated solutions (specify the solvent), and contaminated labware (e.g., pipette tips, vials, gloves).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. As a general rule, different classes of chemical waste should be kept separate. For instance, halogenated and non-halogenated solvent wastes must be segregated.[1]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Select a waste container made of a material compatible with the waste. For instance, if this compound is dissolved in a solvent, the container must be resistant to that solvent.[1][2] The container must have a tightly fitting lid.[1][2][3]

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1][2] If the waste is a solution, list all components and their approximate concentrations.[1] Ensure the date of waste generation is also included on the label.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste is generated.[2] This area should be clearly marked.[2]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills in case of container failure.[2][4]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1][2][3][4]

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a waste pickup.[4] Follow their specific procedures for requesting a pickup.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer or in the regular trash.[4][5]

Disposal of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. The first rinse of the container should be collected and disposed of as hazardous waste.[4] After thorough rinsing, labels on the container should be defaced or removed before disposal as solid waste.[4]

Quantitative Data and Hazard Considerations

In the absence of a specific SDS for this compound, it is prudent to handle it as a compound with potential hazards. The following table summarizes general hazard classifications and the corresponding disposal considerations that should be applied.

Hazard Classification (Assumed)Disposal ConsiderationRationale
Flammable Solid/Liquid Collect in a designated flammable waste container. Keep away from ignition sources.Many organic compounds, including terpenoids, are flammable.
Skin Irritant/Sensitizer Wear gloves and a lab coat during handling and disposal. Avoid skin contact.A common property of complex organic molecules.
Eye Irritant Wear safety goggles or a face shield.Protects against potential splashes of solutions containing the compound.
Acute Toxicity (Oral, Dermal, Inhalation) Handle in a fume hood. Avoid generating dust or aerosols.The toxicity of this compound is not well-established.
Environmental Hazard Do not dispose of down the drain. Collect all waste for proper disposal by EHS.To prevent potential harm to aquatic life and the environment.

Experimental Protocols: Not Applicable

As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not provided. Researchers should develop their own experimental protocols in accordance with standard laboratory safety practices and in consultation with their institution's safety guidelines.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_assess cluster_solid cluster_liquid cluster_labware cluster_storage cluster_end start Start: Generation of This compound Waste assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess_waste solid_waste Solid Waste (Pure compound, contaminated solids) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, pipette tips, etc.) assess_waste->labware_waste Labware solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container store_waste Store in Designated Satellite Accumulation Area (SAA) solid_container->store_waste liquid_container Place in Labeled Hazardous Liquid Waste Container with Secondary Containment liquid_waste->liquid_container liquid_container->store_waste labware_container Place in Designated Solid Waste Container labware_waste->labware_container labware_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs cluster_start cluster_yes cluster_no cluster_end start Is the chemical identity and hazard information known? follow_sds Follow specific disposal instructions on the Safety Data Sheet (SDS) start->follow_sds Yes assume_hazardous Assume the chemical is hazardous. Consult with EHS. start->assume_hazardous No proper_disposal Proper Disposal follow_sds->proper_disposal general_procedures Follow general hazardous waste disposal procedures assume_hazardous->general_procedures general_procedures->proper_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropyrocurzerenone
Reactant of Route 2
Reactant of Route 2
Dihydropyrocurzerenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.